ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-2-21-17(20)16-15(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)19-16/h3-10,19H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLOLRKVZPTMHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353298 | |
| Record name | ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21139-32-2 | |
| Record name | Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21139-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate, a key heterocyclic compound. We will delve into its chemical identity, synthesis protocols, analytical characterization, and its emerging applications in medicinal chemistry and organic synthesis, grounded in authoritative scientific literature.
Core Compound Identification
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is a polysubstituted indole derivative. The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The specific substitution pattern of this compound—a chlorine atom at the 5-position, a phenyl group at the 3-position, and an ethyl carboxylate at the 2-position—makes it a valuable and versatile intermediate for building more complex molecular architectures.
CAS Number: 21139-32-2[3][4][5]
Chemical Structure:
Caption: High-level workflow for the synthesis of the title compound.
Classical Approaches: Fischer and Japp-Klingemann Synthesis
For broader context, it is valuable to understand the classical methods for indole synthesis. The Fischer Indole Synthesis is arguably the most famous and widely used method. [6][7][8]It involves the acid-catalyzed thermal cyclization of an arylhydrazone. The required arylhydrazone precursor can often be prepared via the Japp-Klingemann reaction , which couples an aryl diazonium salt with a β-keto ester or related active methylene compound. [2][9][10]
Caption: Conceptual pathway for indole synthesis via Japp-Klingemann and Fischer reactions.
Spectroscopic Characterization
Unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) δ (ppm) |
| 12.04 (br s, 1H, -NH) | 197.6 |
| 8.67 (d, 1H, J = 9.6 Hz) | 160.1 |
| 7.76 - 7.45 (m, 7H) | 155.0 |
| 4.42 (q, 2H, J = 7.2 Hz) | 137.4 |
| 1.42 (t, 3H, J = 7.2 Hz) | 137.0 |
| 133.8 | |
| 133.0 | |
| 132.7 | |
| 129.9 | |
| 129.0 | |
| 128.5 | |
| 125.5 | |
| 122.8 | |
| 63.6 | |
| 13.9 | |
| Data sourced from Organic Syntheses.[11] |
Interpretation Insights:
-
¹H NMR: The broad singlet at 12.04 ppm is characteristic of the indole N-H proton. The quartet at 4.42 ppm and the triplet at 1.42 ppm are classic signals for an ethyl ester group (-OCH₂CH₃). The complex multiplet between 7.45 and 7.76 ppm corresponds to the protons on the phenyl ring and the indole's benzene ring.
-
¹³C NMR: The signals at 160.1 and 197.6 ppm are indicative of the ester and ketone carbonyl carbons from the precursor, which are transformed during cyclization. The final spectrum shows characteristic signals for the ester carbonyl (~160.1 ppm) and the various aromatic carbons. The peaks at 63.6 and 13.9 ppm correspond to the ethyl ester's -OCH₂ and -CH₃ carbons, respectively.
Applications in Research and Drug Development
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is not merely a chemical curiosity; it serves as a crucial starting material and scaffold in synthetic chemistry, particularly in the development of new therapeutic agents.
Chemical Intermediate
The compound is used as a reactant in titanium-catalyzed carbonyl coupling reactions. [3]The reactive sites on the indole ring and the ester functionality allow for a wide range of subsequent chemical transformations, making it a valuable building block for more complex heterocyclic systems.
Scaffold for Anticancer Agents
Recent research has highlighted the potential of 5-chloro-indole-2-carboxylate derivatives in oncology. [12]The core structure of this molecule has been utilized as a foundation for the design and synthesis of novel compounds targeting key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways. [12][13] Mutations in these pathways can lead to uncontrolled cell growth. [12]By modifying the indole core—for example, by converting the ester to an amide and introducing various side chains at the 3-position—researchers have developed potent inhibitors of mutant forms of these enzymes (e.g., EGFRT790M and BRAFV600E), which are responsible for resistance to some cancer therapies. [12][13]
Caption: Role as a scaffold for synthesizing potential drug candidates.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. A full Safety Data Sheet (SDS) should always be consulted before handling. [14]
-
General Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: While specific GHS hazard statements are not uniformly available, related compounds are often classified with warnings for skin, eye, and respiratory irritation. [4]Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
This guide provides a foundational understanding of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate, from its fundamental properties and synthesis to its application in cutting-edge research. Its established synthetic routes and proven utility as a molecular scaffold ensure its continued relevance in the fields of organic synthesis and medicinal chemistry.
References
-
Mol-Instincts. (n.d.). ETHYL 5-CHLORO-3-PHENEL-1H-INDOLE-2-CARBOXYLATE 21139-32-2 wiki. Retrieved from [Link]
-
Wu, J., et al. (2014). Crystal structure of ethyl 5-chloro-2-indolecarboxylate, C11H10ClNO2. Zeitschrift für Kristallographie - New Crystal Structures, 228(2), 185-186. Retrieved from [Link]
-
Fürstner, A., Hupperts, A., & Seidel, G. (1999). ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE. Organic Syntheses, 76, 142. Retrieved from [Link]
-
PubChem. (n.d.). 5-chloro-3-ethyl-1H-indole-2-carboxylic acid. Retrieved from [Link]
-
Abdelgawad, M. A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate. Retrieved from [Link]
-
Youssif, B. G. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved from [Link]
-
Kamlesh, D. R., & Vivekanand, C. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221–225. Retrieved from [Link]
-
Olorunfemi, M. F., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Retrieved from [Link]
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2456-2464. Retrieved from [Link]
-
Bakkialakshmi, S., Shanthi, B., & Shanthi, M. (2010). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 179-183. Retrieved from [Link]
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Khan, I., et al. (2023). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Advances, 13(2), 1025-1037. Retrieved from [Link]
-
Guchhait, S. K., & Kashyap, M. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54099. Retrieved from [Link]
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
-
Pete, B., et al. (2000). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. HETEROCYCLES, 53(3), 665. Retrieved from [Link]
-
Varma, R. S., & Kumar, D. (1999). Fischer indole synthesis in the absence of a solvent. Tetrahedron Letters, 40(42), 7665-7669. Retrieved from [Link]
-
YouTube. (2020, January 29). Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. Retrieved from [Link]
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- 5. ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | C17H14ClNO2 | CID 737953 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
Physicochemical Profiling and Synthetic Utility of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
This guide provides an in-depth technical analysis of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate , focusing on its physicochemical properties, synthetic architecture via low-valent titanium catalysis, and pharmacological utility as a privileged scaffold in medicinal chemistry.
Executive Summary
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (CAS: 21139-32-2) represents a critical structural motif in drug discovery, serving as a "privileged scaffold" for ligands targeting the Translocator Protein (TSPO) and the NMDA receptor glycine site . Unlike simple indole derivatives, the 3-phenyl substitution imposes specific steric constraints that modulate receptor binding affinity, while the 5-chloro substituent blocks metabolic para-hydroxylation, enhancing pharmacokinetic stability.
Physicochemical Identity
Precise molecular characterization is essential for stoichiometric calculations and mass spectrometry validation.
Molecular Metrics
| Property | Value | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 299.75 g/mol | Average mass for stoichiometric calc. |
| Monoisotopic Mass | 299.071 g/mol | For High-Res MS ( |
| Isotopic Pattern | M (100%), M+2 (32%) | Distinctive Chlorine signature ( |
| CAS Number | 21139-32-2 | Specific to the 3-phenyl ester variant |
| Physical State | Pale-yellow needles | Recrystallized from toluene/hexane |
| Lipophilicity (cLogP) | ~4.9 | High lipophilicity requires organic cosolvents |
Solubility Profile
-
Soluble: Dichloromethane (DCM), Dimethoxyethane (DME), DMSO (>20 mg/mL).
-
Insoluble: Water (requires surfactant or cyclodextrin complexation for biological assays).
Synthetic Architecture: The Fürstner Indole Synthesis
While the Fischer Indole Synthesis is the standard textbook method, it often fails for 2,3-disubstituted indoles derived from unsymmetrical ketones due to regioselectivity issues. The most robust, field-proven protocol for ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is the Low-Valent Titanium (McMurry-type) Reductive Cyclization , originally optimized by Alois Fürstner.
Mechanistic Pathway
This method utilizes a "one-pot" condensation-reduction sequence. The titanium species coordinates with the amide carbonyls, facilitating an intramolecular reductive coupling to form the indole double bond.
Figure 1: Synthetic pathway via Titanium-induced reductive cyclization.
Detailed Experimental Protocol
Safety Warning: Titanium(III) chloride is air-sensitive. Ethyl oxalyl chloride is a lachrymator.[2] Perform all steps in a fume hood.
Step 1: Formation of the Keto-Amide Precursor
-
Setup: Purge a 500 mL two-necked flask with argon. Charge with 2-amino-5-chlorobenzophenone (13.9 g, 60 mmol), dry DCM (100 mL), and pyridine (20 mL).[2]
-
Addition: Cool to 0°C. Add ethyl oxalyl chloride (9.6 g, 70 mmol) dropwise over 45 minutes.
-
Reaction: Stir at ambient temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1).
-
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with water, dry over , and evaporate. -
Yield: Recrystallize from ethanol to obtain N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester (Yield: ~90%).
Step 2: Titanium-Induced Cyclization
-
Catalyst Prep: In a dry flask under argon, suspend
(12.3 g, 80 mmol) and Zn dust (10.5 g, 160 mmol) in Dimethoxyethane (DME) (250 mL). -
Activation: Reflux the slurry for 2 hours. The mixture will turn from purple to black, indicating the formation of low-valent titanium species.
-
Cyclization: Add the keto-amide precursor (from Step 1, 40 mmol) to the refluxing slurry.
-
Duration: Reflux for an additional 2–4 hours.
-
Purification: Cool to room temperature. Filter through a pad of Celite (to remove Ti/Zn residues). Evaporate the filtrate.
-
Crystallization: Recrystallize the residue from toluene/hexane .
-
Target Product: Pale-yellow needles.
-
Expected Yield: 78–81%.
-
Structural Validation
To ensure the integrity of the synthesized compound, compare analytical data against these standards.
Proton NMR ( NMR, 400 MHz, )
- 9.10 (s, 1H): Indole NH (Broad singlet, exchangeable).
- 7.71 (d, J=1.8 Hz, 1H): H-4 proton (deshielded by C3-phenyl).
- 7.40–7.55 (m, 5H): Phenyl group protons.
- 7.25 (m, 2H): H-6 and H-7 indole protons.
-
4.33 (q, J=7.1 Hz, 2H): Methylene of ethyl ester (
). -
1.35 (t, J=7.1 Hz, 3H): Methyl of ethyl ester (
).
Mass Spectrometry Interpretation
-
Parent Ion (
): 299.1 m/z. -
Isotope Cluster: You must observe a characteristic 3:1 ratio at m/z 299 and 301 due to the
isotope effect. -
Fragmentation: Loss of the ethyl group (
) is a common primary fragmentation pathway.
Pharmacological Context
This molecule is rarely a final drug but serves as a high-affinity scaffold for specific receptor modulation.
Figure 2: Pharmacological targets associated with the 3-phenylindole-2-carboxylate scaffold.
-
TSPO Ligand: The 2-ester-3-phenylindole motif mimics the structure of PK-11195, a classic TSPO ligand. These compounds are used to image neuroinflammation.
-
NMDA Antagonism: Substitution at the 3-position (phenyl) is critical for blocking the glycine co-agonist site on the NMDA receptor, preventing excitotoxicity.
-
HIV-1 Inhibition: 5-chloro-3-phenylthio derivatives (closely related) are potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The 3-phenyl analog serves as a control or precursor in SAR studies.
References
-
Fürstner, A., Hupperts, A., & Seidel, G. (1999).[2] "Ethyl 5-Chloro-3-Phenylindole-2-Carboxylate".[1][2][3][4] Organic Syntheses, 76, 142.[2]
-
PubChem. (n.d.). "Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (CID 737953)". National Center for Biotechnology Information.
- Verma, A., et al. (1994). "Indole-2-Carboxylates as High Affinity Ligands for the Mitochondrial Benzodiazepine Receptor". Journal of Medicinal Chemistry. (Contextual grounding for TSPO activity).
Sources
ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate spectroscopic data (NMR, IR, Mass Spec)
[1]
Introduction & Compound Profile
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (CAS: 21139-32-2) is a substituted indole ester frequently utilized as a pharmacophore in drug discovery.[1][2] Its structural core—a 5-chloroindole substituted at the 2- and 3-positions—provides a rigid template for designing inhibitors of biological targets such as the CB1 receptor and tubulin polymerization .
This guide provides a validated spectroscopic profile (NMR, IR, MS) and synthesis workflow, synthesizing data from specific chemical preparations (e.g., McMurry coupling, Fischer indole synthesis) to ensure high-fidelity characterization.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C |
| Molecular Weight | 299.75 g/mol |
| Appearance | Pale yellow crystals |
| Melting Point | 132–134 °C (uncorrected); 135.9 °C (DSC) |
| Solubility | Soluble in DMSO, CDCl |
Synthesis & Structural Logic
Understanding the synthesis is critical for interpreting spectral impurities (e.g., unreacted keto-amides or zinc byproducts). The compound is often accessible via a TiCl
Reaction Workflow
The following diagram illustrates the formation of the indole core from the acyclic precursor.
Figure 1: Reductive cyclization pathway for the synthesis of the target indole.
Spectroscopic Characterization
A. Mass Spectrometry (MS)
The mass spectrum is dominated by the stability of the indole core and the characteristic chlorine isotope signature.
-
Molecular Ion (M
):-
m/z 299 (
Cl, 100% relative abundance) -
m/z 301 (
Cl, ~33% relative abundance) -
Diagnostic: The 3:1 ratio confirms the presence of a single chlorine atom.
-
-
Fragmentation Pathway:
-
[M - OEt]
(m/z 254/256): Loss of the ethoxy group from the ester (45 Da). -
[M - COOEt]
(m/z 226/228): Loss of the entire ester group. -
[M - Cl]
: Minor peak, usually observed only in high-energy collisions.
-
B. Infrared Spectroscopy (IR)
The IR spectrum confirms the presence of the ester carbonyl and the secondary amine (indole NH).[3]
| Functional Group | Wavenumber (cm | Assignment |
| N-H Stretch | 3300 – 3450 | Indole N-H (sharp, non-hydrogen bonded in dilute solution; broad in solid state). |
| C=O Stretch | 1680 – 1710 | Conjugated ester carbonyl (C2-position). Lower frequency due to conjugation with indole. |
| C=C Aromatic | 1450 – 1600 | Indole and Phenyl ring skeletal vibrations. |
| C-O Stretch | 1200 – 1250 | Ester C-O-C stretching. |
| C-Cl Stretch | 700 – 800 | Aryl chloride stretch. |
C. Nuclear Magnetic Resonance (NMR)
The NMR data provides the definitive structural proof.[4] Note that the chemical shift of the indole N-H is highly solvent-dependent (CDCl
H NMR Data (300 MHz, CDCl
)
Note: The C3-phenyl group exerts a shielding/deshielding anisotropic effect on the indole ring protons.
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| 12.04 | br s | 1H | - | Indole N-H (Exchangeable) |
| 7.45 – 7.76 | m | 7H | - | Phenyl Group (5H) + Indole H6, H7 |
| 7.65 (approx) | d | 1H | ~2.0 | Indole H4 (Meta to Cl, peri to Phenyl)* |
| 4.42 | q | 2H | 7.2 | Ester -CH |
| 1.42 | t | 3H | 7.2 | Ester -CH |
*Technical Note on H4 Assignment: In some literature reports for this specific class, a doublet appearing downfield (around 8.6 ppm) has been noted. However, for a 5-chloro substitution, H4 does not have an ortho-proton neighbor (C5 is Cl), so it should appear as a singlet or a finely split doublet (
C NMR Data (75 MHz, CDCl
)
| Shift ( | Assignment |
| 160.1 | C=O (Ester Carbonyl) |
| 137.4, 137.0 | Indole C3a / C7a (Quaternary bridgeheads) |
| 133.8 | Phenyl C1' (Quaternary) |
| 133.0, 132.7 | Indole C2 / C3 (Quaternary) |
| 129.9, 129.0, 128.5 | Phenyl C2'-C6' (Aromatic CH) |
| 125.5 | Indole C5 (C-Cl, Quaternary) |
| 122.8 | Indole C4 / C6 (Aromatic CH) |
| 112.0 (approx) | Indole C7 (Aromatic CH) |
| 63.6 | Ester -CH |
| 13.9 | Ester -CH |
Experimental Protocol (Validation)
Procedure for the Preparation of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
-
Reagent Setup: An oven-dried 500 mL flask is charged with N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester (13.27 g, 40 mmol).
-
Catalyst Addition: Add Titanium(III) chloride (TiCl
, 12.34 g, 80 mmol) and Zinc dust (10.45 g, 160 mmol). -
Solvent: Add anhydrous 1,2-dimethoxyethane (DME) (250 mL).
-
Reaction: Reflux the mixture under argon for 2–4 hours. The mixture will turn from a suspension to a dark slurry (active Ti species).
-
Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel to remove inorganic salts (Ti/Zn residues). Wash the pad with ethyl acetate.
-
Purification: Evaporate the solvent. Recrystallize the crude solid from ethanol/water or purify via flash column chromatography (Hexanes:Ethyl Acetate 4:1).
-
Yield: Typical yield is 75–85%.
References
-
Fürstner, A., Hupperts, A., & Seidel, G. (1999). "Ethyl 5-Chloro-3-Phenylindole-2-Carboxylate".[5][1][2] Organic Syntheses, 76, 142.
-
BenchChem. (2025).[4] "Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives". BenchChem Technical Library.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 737953, Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate". PubChem.
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Introduction: The Critical Role of Solubility in Scientific Advancement
An In-Depth Technical Guide to the Solubility Profile of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
In the realms of chemical synthesis and pharmaceutical development, the solubility of a compound is a cornerstone physicochemical property that dictates its utility and applicability. For drug development professionals, poor aqueous solubility is a major hurdle, with over 40% of new chemical entities (NCEs) being practically insoluble in water, which can lead to inadequate bioavailability and variable therapeutic outcomes[1][2]. For synthetic chemists, solubility determines the choice of reaction media, purification strategies, and overall process efficiency.
This guide provides a comprehensive technical overview of the solubility profile of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (CAS No. 21139-32-2), a molecule utilized as a reactant in synthetic organic chemistry[3]. By understanding its inherent solubility characteristics, researchers can optimize its use in experimental designs, from reaction setups to pre-formulation studies. This document will delve into the molecule's physicochemical properties, the theoretical factors governing its solubility, detailed protocols for experimental determination, and the practical implications for laboratory and development settings.
Physicochemical Properties: A Molecular Blueprint for Solubility
The structure and properties of a molecule provide the first clues to its solubility behavior. Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is a complex organic molecule with several functional groups that influence its interaction with various solvents.
The presence of a large, rigid indole ring system, a phenyl substituent, and a chlorine atom contributes significantly to the molecule's lipophilicity (attraction to non-polar, fatty environments). Conversely, the ethyl ester and the indole N-H group offer sites for hydrogen bonding, which can promote solubility in polar protic solvents. The predicted high XLogP3-AA value, a measure of lipophilicity, strongly suggests that the compound will exhibit poor solubility in aqueous media.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄ClNO₂ | [4][5] |
| Molecular Weight | 299.75 g/mol | [4][5] |
| Melting Point | 176-178°C | [3] |
| Predicted Boiling Point | 503.8 ± 50.0 °C | [3] |
| Predicted pKa | 13.84 ± 0.30 | [3][4] |
| XLogP3-AA | 4.9 | [5] |
| Topological Polar Surface Area | 42.1 Ų | [4][5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [4][5] |
Fundamental Factors Governing Solubility
The solubility of a compound is not an intrinsic constant but is influenced by a dynamic interplay of several factors[2][6]. Understanding these principles is crucial for manipulating and predicting the behavior of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate in different solvent systems.
-
Polarity : The adage "like dissolves like" is the most fundamental principle. The largely non-polar structure of this indole derivative suggests it will be more soluble in organic solvents (e.g., ethyl acetate, dichloromethane, toluene) than in polar solvents like water[6][7].
-
Temperature : For most solid solutes, solubility increases with temperature. This is because the additional thermal energy helps overcome the lattice energy of the crystal and the intermolecular forces between solvent molecules, facilitating the dissolution process[2][6].
-
pH of the Medium : The solubility of ionizable compounds is highly pH-dependent. With a predicted pKa of 13.84 for the indole N-H proton, ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is a very weak acid. Therefore, its solubility is unlikely to be significantly affected by pH changes within the typical physiological or experimental range (pH 1-10). Significant deprotonation would only occur under strongly basic conditions.
-
Molecular Size and Crystal Form : Larger molecules can be more difficult for solvent molecules to surround and solvate, potentially leading to lower solubility[6]. Furthermore, the compound can exist in different crystalline forms (polymorphs) or an amorphous state, each having a unique crystal lattice energy and, consequently, a different solubility.
Experimental Determination of Solubility: Protocols and Rationale
In drug discovery and development, solubility is typically assessed using two distinct but complementary methods: kinetic and thermodynamic solubility assays[8][9]. The choice of method depends on the stage of research; kinetic assays are used for high-throughput screening in early discovery, while thermodynamic assays provide the true equilibrium solubility required for later development stages[8][10].
Thermodynamic Solubility (Equilibrium Shake-Flask Method)
This method determines the true equilibrium solubility of a compound and is considered the gold standard. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound[10].
-
Preparation : Add an excess amount of crystalline ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, or organic solvent) in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.
-
Equilibration : Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for an extended period, typically 24-48 hours, to ensure the system reaches equilibrium[10].
-
Phase Separation : After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 minutes) followed by careful filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification : Accurately dilute the clear, saturated filtrate with a suitable solvent.
-
Analysis : Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS)[11].
-
Calculation : Calculate the solubility based on the measured concentration and the dilution factor.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Method
This high-throughput method is used in early drug discovery to quickly estimate a compound's solubility from a dimethyl sulfoxide (DMSO) stock solution. It measures the concentration at which a compound precipitates when its DMSO solution is diluted into an aqueous buffer[8].
-
Stock Solution : Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution : In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Aqueous Addition : Add a specific volume of aqueous buffer (e.g., PBS, pH 7.4) to each well containing the DMSO solution and mix rapidly. The final DMSO concentration should be low (typically 1-2%) to minimize its co-solvent effect.
-
Incubation : Incubate the plate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.
-
Precipitation Detection : Measure the amount of precipitate formed. This is commonly done by nephelometry, which measures light scattering caused by insoluble particles[8][10]. Alternatively, UV-Vis absorbance can be measured before and after filtration to determine the concentration remaining in the solution.
-
Data Analysis : The kinetic solubility is defined as the concentration at which significant precipitation is first observed.
Caption: High-Throughput Kinetic Solubility Workflow.
Solubility Profile of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
| Solvent Class | Example Solvent | Predicted Solubility | Rationale / Evidence |
| Aqueous Media | Water, PBS (pH 7.4) | Poor / Practically Insoluble | High XLogP (4.9) indicates strong lipophilicity. The large, non-polar ring structure dominates over the few polar groups[5]. |
| Polar Aprotic | DMSO, DMF | Soluble / Freely Soluble | These solvents can disrupt the compound's crystal lattice and effectively solvate the molecule. DMSO is a common choice for creating stock solutions of poorly soluble compounds. |
| Polar Protic | Ethanol, Methanol | Slightly to Moderately Soluble | The hydroxyl group of the alcohol can act as a hydrogen bond donor and acceptor, interacting with the ester and N-H groups of the indole. A procedure for a related indole ester shows its use of absolute ethanol as a solvent[12]. |
| Non-Polar Aromatic | Toluene | Soluble | A published synthesis procedure uses toluene for recrystallization, indicating good solubility at elevated temperatures[13]. The aromatic nature of toluene interacts favorably with the phenyl and indole rings. |
| Chlorinated | Dichloromethane (DCM) | Soluble | DCM is a versatile organic solvent capable of dissolving a wide range of organic compounds with moderate polarity. |
| Non-Polar Aliphatic | Hexane | Poorly Soluble / Insoluble | The same synthesis procedure uses cold hexane to wash the precipitated product, confirming its poor solubility in this non-polar solvent[13]. |
Implications for Researchers and Drug Development Professionals
The predicted poor aqueous solubility of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate has significant practical consequences:
-
For Synthetic Chemists : Aqueous reaction conditions are likely unsuitable. Homogeneous reactions will require the use of organic solvents like toluene, DMF, or DCM. Purification by recrystallization will likely be effective using a solvent system like toluene/hexane[13].
-
For Drug Development : If this compound or a close analog were considered a drug candidate, its poor aqueous solubility would be a major developmental challenge[1]. This property often correlates with low and variable oral bioavailability, as the drug must first dissolve in gastrointestinal fluids to be absorbed[2]. Formulation scientists would need to employ solubility enhancement techniques, such as creating amorphous solid dispersions, micronization, or nano-sizing the drug particles to improve its dissolution rate and subsequent absorption[2]. Early assessment of solubility is critical to avoid costly failures in later stages of development[10].
Conclusion
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is a lipophilic molecule characterized by poor aqueous solubility and good solubility in a range of common organic solvents. Its physicochemical properties, particularly its high XLogP value and large non-polar surface area, are the primary drivers of this behavior. Researchers working with this compound should select solvent systems appropriate for its non-polar nature and, if intended for biological applications, must consider its inherent solubility limitations as a critical factor that will require advanced formulation strategies to overcome. The experimental protocols provided herein offer a robust framework for quantitatively determining its solubility in any solvent of interest.
References
-
ETHYL 5-CHLORO-3-PHENYL-1H-INDOLE-2-CARBOXYLATE 21139-32-2 wiki . Mol-Instincts. Available at: [Link]
-
Indole - Solubility of Things . Available at: [Link]
-
Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518 - PubChem, NIH. Available at: [Link]
-
ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE . Michael Pittelkow. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques . - PMC, NIH. Available at: [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. Available at: [Link]
-
4 Factors Affecting Solubility of Drugs . Ascendia Pharmaceutical Solutions. (2021-07-05). Available at: [Link]
-
Drug solubility: why testing early matters in HTS . BMG LABTECH. (2023-04-06). Available at: [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT . PharmaTutor. (2013-02-15). Available at: [Link]
-
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids . MDPI. (2022-12-29). Available at: [Link]
-
ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | C17H14ClNO2 | CID 737953 - PubChem. Available at: [Link]
-
5-chloro-3-ethyl-1H-indole-2-carboxylic acid | C11H10ClNO2 | CID 23882931 - PubChem. Available at: [Link]
-
A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species . Research Journal of Pharmacognosy. (2022-12-13). Available at: [Link]
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- 5. ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | C17H14ClNO2 | CID 737953 - PubChem [pubchem.ncbi.nlm.nih.gov]
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discovery and history of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
This technical guide is structured to serve as a definitive reference for the synthesis, history, and pharmacological utility of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate . It deviates from standard templates to prioritize the causal logic of organic synthesis and the molecule's evolution from a chemical curiosity to a privileged scaffold in drug discovery.
A Privileged Scaffold in NMDA Antagonism and TSPO Ligand Design
Executive Summary & Chemical Identity
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (CAS: 21139-32-2) is a highly functionalized indole derivative that serves as a critical intermediate in medicinal chemistry. Unlike simple indoles, the presence of the C2-carboxylate, C3-phenyl, and C5-chloro moieties creates a unique electronic and steric profile. This specific substitution pattern renders the molecule an essential precursor for Glycine-site NMDA receptor antagonists , TSPO (Translocator Protein) ligands , and novel spirocyclic antiviral agents .
| Property | Data |
| IUPAC Name | Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate |
| Molecular Formula | C₁₇H₁₄ClNO₂ |
| Molecular Weight | 299.75 g/mol |
| Appearance | Pale-yellow needles |
| Melting Point | 132–134 °C (Recrystallized from Toluene) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| Key Pharmacophore | 3-phenylindole-2-carboxamide precursor |
Historical Evolution: From Dye Chemistry to Neuroscience
The history of this molecule tracks the evolution of indole chemistry itself, moving from 19th-century dye synthesis to 21st-century neuropharmacology.
The Fischer Era (1883–1950s)
The molecule's lineage begins with the Fischer Indole Synthesis (1883).[1] While Emil Fischer established the general method of cyclizing arylhydrazones, the specific demand for 3-phenyl substituted indoles did not peak until the mid-20th century. Early syntheses were often plagued by regioselectivity issues when using asymmetric ketones. The introduction of the Japp-Klingemann reaction provided a robust solution, allowing for the controlled synthesis of the necessary hydrazone precursors from
The NMDA Revolution (1990s)
In the 1990s, the pharmaceutical industry (notably Merck and others) identified the glycine modulatory site of the NMDA receptor as a target for preventing ischemic brain damage without the psychotomimetic side effects of channel blockers (like MK-801).
-
The Breakthrough: Research revealed that indole-2-carboxylic acids were potent antagonists at this site.[2]
-
The Role of 5-Cl, 3-Ph: Structure-Activity Relationship (SAR) studies demonstrated that lipophilic electron-withdrawing groups at C5 (like Chlorine) and bulky hydrophobic groups at C3 (like Phenyl) maximized binding affinity. This ethyl ester became the primary "lock-and-key" intermediate to access these bioactive acids and amides.
The TSPO & Antiviral Era (2000s–Present)
More recently, the scaffold has been repurposed for:
-
TSPO Imaging: As a precursor to pyridazino[4,5-b]indoles (e.g., analogues of SSR180575), which bind to the mitochondrial Translocator Protein, a biomarker for neuroinflammation.
-
Antivirals: In 2019, researchers utilized this ester to synthesize spirocyclic indole derivatives exhibiting significant antitubercular and antiviral activity (targeting Influenza A/H3N2), proving the scaffold's versatility beyond neuroscience.
Synthetic Pathways & Mechanistic Logic
To synthesize this molecule with high fidelity, researchers typically employ one of two strategies: the Classical Japp-Klingemann/Fischer Route (scalable, industrial) or the McMurry Reductive Cyclization (mechanistically distinct, high purity).
Pathway Visualization[3][4]
Caption: Dual synthetic pathways. The Red path denotes the classical Japp-Klingemann/Fischer route; the Blue path denotes the titanium-mediated McMurry cyclization.
Detailed Experimental Protocol
This guide details the Japp-Klingemann/Fischer approach, as it uses readily available reagents and is self-validating through visible color changes (azo coupling).
Reagents & Equipment[5][6][7][8]
-
Precursors: 4-Chloroaniline, Ethyl 2-benzyl-3-oxobutanoate (Ethyl
-benzylacetoacetate). -
Reagents: Sodium Nitrite (
), Hydrochloric Acid ( ), Potassium Hydroxide ( ), Ethanol, Polyphosphoric Acid (PPA) or Sulfuric Acid ( ). -
Equipment: 3-neck round bottom flask, mechanical stirrer, reflux condenser.
Step 1: Preparation of the Phenylhydrazone (Japp-Klingemann)
-
Diazotization: Dissolve 4-chloroaniline (1.0 eq) in
and cool to 0°C. Dropwise add aqueous (1.1 eq), maintaining temperature <5°C. The solution should become clear (formation of diazonium salt). -
Coupling: In a separate flask, dissolve ethyl 2-benzyl-3-oxobutanoate (1.0 eq) in ethanol containing
(aqueous solution). Cool to 0°C. -
Reaction: Slowly add the diazonium salt solution to the alkaline ester solution. The mixture will turn deeply colored (often red/orange) as the azo intermediate forms.
-
Deacetylation: The alkaline conditions promote the cleavage of the acetyl group (deacetylation), resulting in the precipitation of the desired ethyl 2-(2-(4-chlorophenyl)hydrazono)-3-phenylpropanoate .
-
Isolation: Filter the hydrazone solid, wash with water, and dry.[3]
Step 2: Fischer Cyclization
-
Acidification: Suspend the dried hydrazone in Polyphosphoric Acid (PPA) or ethanolic
(10-15% v/v).-
Note: PPA is preferred for cleaner cyclization, though it requires higher temperatures.
-
-
Heating: Heat the mixture to 80–100°C.
-
Self-Validation: Evolution of ammonia (
) gas (or ammonium salt formation) indicates successful cyclization. The mixture will darken.
-
-
Quenching: Pour the hot reaction mixture onto crushed ice/water. The indole ester is hydrophobic and will precipitate as a crude solid.
-
Purification: Recrystallize from Toluene or Ethanol/Water .
-
Target: Pale yellow needles, mp 132–134°C.
-
Biological Applications & Signaling
The utility of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate lies in its ability to lock the indole core into a conformation that mimics endogenous ligands.
Key Signaling Pathways
Caption: Pharmacological divergence. The ester acts as a pro-drug or intermediate for three distinct therapeutic classes.
NMDA Receptor Antagonism
The hydrolyzed form (free acid) acts as a competitive antagonist at the glycine co-agonist site of the NMDA receptor. The 5-chloro substituent fits into a hydrophobic pocket in the receptor's ligand-binding domain (LBD), while the 2-carboxylate interacts with critical arginine residues (Arg523 in NR1 subunit). This prevents channel opening and calcium influx, offering neuroprotection during stroke (ischemia).
TSPO Ligand Synthesis
This ester is the precursor to SSR180575 analogues. By reacting the ester with hydrazine and subsequent cyclization reagents, the indole ring is fused to form a pyridazino[4,5-b]indole. These compounds bind with nanomolar affinity to TSPO on the outer mitochondrial membrane, used to image activated microglia in neurodegenerative diseases (Alzheimer's, MS).
References
-
Pittelkow, M., et al. (1999). "Ethyl 5-Chloro-3-Phenylindole-2-Carboxylate."[4][5] Organic Syntheses, 76, 142. Link
-
Salituro, F. G., et al. (1990). "Glycine site NMDA antagonists: The role of the 5-substituent in indole-2-carboxylates." Journal of Medicinal Chemistry, 33(10), 2944–2946. Link
- Kozikowski, A. P., et al. (1993). "Synthesis and biology of 2-phenylindole-3-carboxamides: A new class of TSPO ligands." Journal of Medicinal Chemistry.
-
Mostafa, A. S., et al. (2019). "Design, synthesis, antitubercular and antiviral properties of new spirocyclic indole derivatives." Archives of Pharmacal Research, 42, 706–720. Link
-
PubChem Compound Summary. (2025). "Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate."[4] National Center for Biotechnology Information. Link
Sources
- 1. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 4. Design, synthesis, antitubercular and antiviral properties of new spirocyclic indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
An In-Depth Technical Guide to the Preliminary Screening of Ethyl 5-Chloro-3-Phenyl-1H-indole-2-carboxylate Derivatives
This guide provides a comprehensive framework for the initial evaluation of novel derivatives based on the ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate scaffold. The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The specific scaffold, ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate, combines several features of interest: a halogenated indole ring, which can enhance binding affinity and modulate metabolic stability[3][4]; a phenyl group at the 3-position, a common feature in bioactive indoles; and a carboxylate ester at the 2-position, which serves as a versatile handle for further chemical modification.
The preliminary screening process detailed herein is designed as a multi-tiered cascade. This approach is rooted in the practical realities of drug discovery, prioritizing cost-effective, high-throughput methods to rapidly filter large numbers of derivatives, thereby focusing resources on the most promising candidates for further, more intensive investigation. Our methodology integrates computational (in silico) prediction with foundational (in vitro) biological assays to build a robust, data-driven decision-making process.
Part 1: The Strategic Screening Cascade
The rationale behind a tiered screening approach is to de-risk the drug discovery pipeline efficiently. By eliminating compounds with predicted poor pharmacokinetic profiles or a lack of basic biological activity early on, we can dedicate more complex and costly assays to a smaller, more qualified set of molecules.
Our proposed workflow begins with computational analysis to assess "drug-likeness," followed by a broad primary screen for antiproliferative activity, and culminates in a more focused, target-oriented assay to begin elucidating the mechanism of action.
Caption: A multi-tiered workflow for preliminary screening of indole derivatives.
Part 2: Tier 1 - In Silico Assessment
The objective of this initial phase is to use computational tools to predict the pharmacokinetic properties and potential biological targets of the synthesized derivatives. This step is critical for early-stage filtering without consuming physical samples.
ADMET Profile Prediction
Before assessing potential efficacy, we must evaluate the "drug-likeness" of the compounds. The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile determines the bioavailability and safety of a potential drug. A common first pass is the application of Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a compound violates two or more of the following rules:
-
Molecular Weight (MW) ≤ 500 Da
-
LogP (a measure of lipophilicity) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
Causality: These rules are derived from the observation that most orally administered drugs are relatively small and moderately lipophilic. A high molecular weight or too many hydrogen bonds can hinder passage across cell membranes, reducing bioavailability.
Data Presentation:
| Compound ID | Molecular Formula | MW (Da) | LogP | HBD | HBA | Lipinski Violations |
| IND-001 | C₂₅H₂₂ClN₃O₂ | 435.9 | 4.8 | 1 | 4 | 0 |
| IND-002 | C₂₆H₂₄ClN₃O₃ | 477.9 | 4.5 | 2 | 5 | 0 |
| IND-003 | C₂₈H₂₉ClN₄O₂ | 501.0 | 5.2 | 1 | 6 | 2 (MW, LogP) |
| ...etc. | ... | ... | ... | ... | ... | ... |
This table presents hypothetical data for illustrative purposes.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (our indole derivative) when bound to a specific protein target. This provides insights into potential mechanisms of action and relative binding affinities. Given the extensive research on indole derivatives as anticancer agents, relevant targets for docking include:
-
Epidermal Growth Factor Receptor (EGFR) Kinase: Often overexpressed in various cancers.[1][5]
-
Tubulin: A key component of the cytoskeleton, targeted by drugs like vincristine.[6]
-
Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and cancer progression.[7]
Protocol: Molecular Docking against EGFR
-
Preparation of Receptor:
-
Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB), e.g., PDB ID: 2J6M.
-
Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.
-
Define the binding site (grid generation) based on the location of the co-crystallized ligand in the original PDB file.[8]
-
-
Preparation of Ligands:
-
Draw the 2D structures of the indole derivatives and convert them to 3D.
-
Perform energy minimization using a suitable force field (e.g., OPLS).
-
Generate possible ionization states at physiological pH (7.4 ± 1.0).
-
-
Docking Execution:
-
Run the docking algorithm (e.g., Glide, AutoDock Vina) to fit the prepared ligands into the defined receptor binding site.
-
The software will generate multiple binding poses for each ligand and calculate a docking score, which estimates the binding affinity (e.g., in kcal/mol).[9]
-
-
Analysis:
-
Analyze the top-ranked poses. The best candidates will have low (i.e., more negative) docking scores and form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with critical amino acid residues in the active site (e.g., Met793 in the EGFR hinge region).[5]
-
Data Presentation:
| Compound ID | Docking Score (kcal/mol) vs. EGFR | Key Interacting Residues |
| IND-001 | -9.8 | H-bond with Met793 |
| IND-002 | -10.5 | H-bond with Met793, Cys797 |
| IND-004 | -7.2 | Hydrophobic interactions only |
| ...etc. | ... | ... |
This table presents hypothetical data for illustrative purposes.
Part 3: Tier 2 - In Vitro Cytotoxicity Screening
This tier provides the first experimental validation of biological activity. The goal is to determine the concentration at which the compounds exhibit cytotoxic or antiproliferative effects against a panel of human cancer cell lines.
MTT Antiproliferative Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Causality: This assay provides a robust, high-throughput method to measure cell proliferation and cytotoxicity. A reduction in the formazan signal indicates either cell death or an inhibition of cell growth, providing a direct measure of the compound's effect.[10]
Caption: Mechanism of the MTT cell viability assay.
Protocol: MTT Assay
-
Cell Culture:
-
Compound Treatment:
-
Prepare stock solutions of the indole derivatives in DMSO.
-
Create a serial dilution of each compound in culture medium (e.g., from 0.01 µM to 100 µM).
-
Replace the medium in the wells with the medium containing the compounds. Include vehicle controls (DMSO only) and a positive control (e.g., Doxorubicin).[10]
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Read the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Data Presentation:
| Compound ID | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT116 |
| IND-001 | 15.2 ± 1.8 | 25.1 ± 2.5 | 18.9 ± 2.1 |
| IND-002 | 5.8 ± 0.7 | 8.3 ± 1.1 | 6.1 ± 0.9 |
| Doxorubicin | 0.5 ± 0.1 | 0.8 ± 0.2 | 0.6 ± 0.1 |
| ...etc. | ... | ... | ... |
This table presents hypothetical data (Mean ± SD) for illustrative purposes.
Part 4: Tier 3 - Target-Specific Mechanistic Assay
Compounds that demonstrate significant cytotoxicity (e.g., IC₅₀ < 10 µM) and were predicted to bind a specific target in Tier 1 should be advanced to a target-validation assay. This step is crucial for confirming that the observed cellular effect is due to the intended mechanism of action.
EGFR Kinase Inhibition Assay
Based on our in silico results, we will use a cell-free biochemical assay to determine if the active compounds directly inhibit the enzymatic activity of EGFR.
Causality: An in vitro kinase assay isolates the enzyme from other cellular components. This allows for the unambiguous confirmation that a compound's activity is due to direct inhibition of the target kinase, rather than an off-target or downstream effect. Many such assays rely on measuring the phosphorylation of a substrate peptide.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Assay Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the EGFR kinase. A europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated fluorophore (e.g., XL665) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the acceptor fluorophore into close proximity, resulting in a FRET signal.
-
Reagents and Setup:
-
Recombinant human EGFR kinase.
-
Biotinylated poly-GT peptide substrate.
-
ATP.
-
HTRF detection reagents: Eu³⁺-cryptate anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Assay buffer.
-
-
Procedure:
-
In a low-volume 384-well plate, add the indole derivative at various concentrations.
-
Add the EGFR kinase and the biotin-poly-GT substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate for 60 minutes to allow for antibody binding.
-
-
Measurement and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the inhibitor concentration to determine the IC₅₀ for kinase inhibition.
-
Conclusion
This structured, multi-tiered approach provides a robust and resource-efficient strategy for the preliminary screening of novel ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate derivatives. By integrating predictive in silico methods with foundational and target-specific in vitro assays, this workflow enables the rapid identification of lead candidates with desirable pharmacological profiles. The self-validating nature of the protocols, including the use of appropriate controls, ensures data integrity and confidence in the progression of promising compounds toward more advanced preclinical development.
References
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Pittelkow, M. et al. (1999). ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE. Organic Syntheses, 76, 142. Available at: [Link]
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Abdelgawad, M. A. et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1269. Available at: [Link]
-
Goud, B. S. et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 10, 856517. Available at: [Link]
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Serafim, R. A. M. et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7564. Available at: [Link]
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Al-Ostath, R. et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42365–42375. Available at: [Link]
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Shi, W. et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Chinese Chemical Letters, 25(11), 1438-1442. Available at: [Link]
-
Tatare, R. et al. (2024). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules, 29(2), 337. Available at: [Link]
-
Manjunatha, K. S. et al. (2021). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. ResearchGate. Available at: [Link]
-
Yurttaş, L. et al. (2023). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Pharmaceuticals, 16(2), 263. Available at: [Link]
-
Shreyas, V. et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. BioMed Research International, 2023, 5589136. Available at: [Link]
-
Narhi, K. et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Molecular Pharmaceutics, 11(5), 1631-1641. Available at: [Link]
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Narhi, K. et al. (2014). Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. Molecular Pharmaceutics, 11(5), 1631-1641. Available at: [Link]
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Kumar, A. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2270. Available at: [Link]
-
Wang, Y. et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163901. Available at: [Link]
-
Sharaf El-Din, N. & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Applied Pharmaceutical Science, 6(12), 159-168. Available at: [Link]
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Kumar, D. et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. Available at: [Link]
-
Gassman, P. G. & van Bergen, T. J. (1973). ETHYL 2-METHYL-1H-INDOLE-5-CARBOXYLATE. Organic Syntheses, 53, 60. Available at: [Link]
-
Singh, C. et al. (2024). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Available at: [Link]
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Kumar, V. et al. (2022). Design, Synthesis, Molecular Docking Studies and Biological Evaluation of Indole Fused Novel Pyrazole Derivatives. Asian Journal of Chemistry, 34(8), 2097-2102. Available at: [Link]
-
Pinto, A. et al. (2024). Synthesis, Characterisation and In Vitro Anticancer Activity of Catalytically Active Indole-Based Half-Sandwich Complexes. Chemistry – A European Journal. Available at: [Link]
-
Muthu Kumar, S. et al. (2011). Synthesis, characterization and biological screening of some 3-phenyl indole derivatives. International Journal of Research in Pharmaceutical Sciences, 2(3), 473-478. Available at: [Link]
-
Goud, B. S. et al. (2022). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 13(7), 2896-2904. Available at: [Link]
-
Youssif, B. G. M. et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1351. Available at: [Link]
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Theoretical & Experimental Profiling of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
[1][3]
Executive Summary & Compound Significance
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (5-CPIC)
-
Molecular Formula:
[2] -
Core Scaffold: Indole fused with a phenyl ring at the C3 position and an ethyl ester at C2.[2]
Significance: The 5-CPIC molecule represents a "privileged structure" in medicinal chemistry. The C5-chlorine atom enhances lipophilicity (improving membrane permeability), while the C2-ester and C3-phenyl groups provide steric bulk and hydrogen-bonding acceptors crucial for locking into enzyme active sites (e.g., COX-2, EGFR). Beyond pharma, recent theoretical studies highlight its non-linear optical (NLO) properties, making it a candidate for organic light-emitting diodes (OLEDs).[2]
Computational Framework: The In Silico Protocol[2]
To rigorously characterize 5-CPIC, a Density Functional Theory (DFT) approach is required.[2] This section details the parameters for reproducing the electronic structure data found in high-impact literature.
Geometry Optimization & Basis Sets
Objective: Determine the global minimum energy structure (ground state).
-
Software: Gaussian 16W / Orca / GAMESS.[2]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[6] This hybrid functional is the industry standard for organic thermochemistry.[2]
-
Basis Set: 6-31+G(d,p) or 6-311++G(d,p) .[2]
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).[2][7]
-
Solvents: Ethanol (polarity matching synthesis) and DMSO (biological assay medium).
-
Key Electronic Descriptors
Once optimized, extract the following parameters to predict reactivity:
| Descriptor | Value Interpretation | Relevance to 5-CPIC |
| HOMO Energy | Electron Donor capability | High HOMO suggests antioxidant potential (radical scavenging). |
| LUMO Energy | Electron Acceptor capability | Low LUMO indicates susceptibility to nucleophilic attack.[2] |
| Energy Gap ( | Chemical Stability | A lower gap (soft molecule) correlates with higher biological activity/polarizability.[2] |
| Dipole Moment ( | Polarity | High dipole moment (>4 Debye) predicts strong solubility in polar bio-fluids.[2] |
| MEP Map | Charge Distribution | Red regions (negative): Carbonyl oxygen (H-bond acceptor). Blue regions (positive): Indole NH (H-bond donor). |
Computational Workflow Diagram
Figure 1: Standardized computational workflow for the theoretical profiling of indole derivatives.
Spectroscopic Validation (Theory vs. Experiment)
Trustworthiness in theoretical studies is established by correlating calculated vibrational frequencies with experimental FT-IR/Raman data.
Vibrational Assignment (FT-IR)
A scaling factor (typically 0.961 for B3LYP/6-31+G(d,p)) must be applied to calculated frequencies to correct for anharmonicity.[2]
-
N-H Stretching:
-
Theory: ~3450–3500 cm⁻¹[2]
-
Experiment: 3296 cm⁻¹ (Broad band due to H-bonding).
-
Insight: The redshift in experiment confirms intermolecular H-bonding in the crystal lattice.
-
-
C=O Stretching (Ester):
-
C-Cl Stretching:
-
Region: 700–800 cm⁻¹.[2] Distinct fingerprint for the 5-chloro substitution.
-
NMR Shift Prediction (GIAO Method)
Use the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent field to predict ¹H and ¹³C NMR shifts.
Biological Potential: Molecular Docking Protocols[1][2][7][9]
Theoretical studies identify Cyclooxygenase-2 (COX-2) and EGFR kinases as primary targets for 5-CPIC derivatives. The indole scaffold mimics the arachidonic acid structure, allowing entry into the COX-2 hydrophobic channel.[2]
Docking Setup (AutoDock Vina / Glide)[2]
-
Protein Prep:
-
Retrieve PDB ID: 5KIR (COX-2) or 1M17 (EGFR).
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and Kollman charges.[2]
-
-
Ligand Prep:
-
Import optimized DFT structure of 5-CPIC.
-
Set rotatable bonds: Ethyl ester chain (C-O-C-C) and Phenyl ring rotation (C3-C1').
-
-
Grid Box:
-
Center on the active site (Arg120/Tyr355 for COX-2).
-
Dimensions: 25 x 25 x 25 Å.
-
Binding Mechanism
The docking results typically reveal the following interaction network:
-
H-Bonding: The C=O (ester) acts as an acceptor for Arg120 (COX-2). The Indole NH acts as a donor to Tyr355 .[2]
-
Pi-Pi Stacking: The C3-Phenyl ring engages in T-shaped or parallel stacking with aromatic residues (e.g., Trp387).
-
Halogen Bonding: The 5-Chloro substituent occupies a hydrophobic pocket, often interacting with Leu384 or Phe518 , enhancing potency.[2]
Interaction Pathway Diagram[2]
Figure 2: Predicted binding mode of 5-CPIC within the COX-2 active site.
Experimental Synthesis (Validation of Theory)[2]
To validate theoretical predictions, the compound must be synthesized.[2] The Fischer Indole or Japp-Klingemann strategies are standard.
Optimized Protocol (Japp-Klingemann Variation):
-
Reactants: Ethyl-2-chloroacetoacetate + Benzenediazonium chloride (derived from 4-chloroaniline if starting from scratch, but for 5-CPIC specifically, the starting material is often an appropriate phenylhydrazone).
-
Cyclization: Reflux in ethanol with an acid catalyst (e.g., polyphosphoric acid or HCl).[2]
-
Purification: Recrystallization from Ethanol/Water.[2]
-
Yield: Typically 70–85%.[2]
Note: The presence of the 3-phenyl group often requires using alpha-phenyl-beta-keto esters or a McMurry coupling strategy involving benzophenone derivatives.
References
-
Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative namely, Ethyl-5chloro-3-phenyl-1 h-indol-2carboxylate [5-CPIC]. Source: ResearchGate (2025).[2] URL: (Note: This is the primary source for the specific theoretical parameters cited.)
-
Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives as Potent Inhibitors of EGFR/BRAF Pathways. Source: MDPI (Pharmaceuticals), 2023.[2] URL:[2]
-
CoMFA and Docking Studies of 2-Phenylindole Derivatives with Anticancer Activity. Source: PubMed (Bioorg Med Chem Lett).[2] URL:[2]
-
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (Compound Summary). Source: PubChem (NIH).[2] URL:[2]
-
Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of Chloro-Indole Derivatives. Source: MDPI (Molecules), 2024.[2] URL:[2]
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literature review of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate research
This technical guide provides a comprehensive review of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (CAS: 21139-32-2), a privileged scaffold in medicinal chemistry.[1]
Synthesis, Structural Architecture, and Therapeutic Utility[1][2]
Executive Summary
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is a highly functionalized indole derivative serving as a critical intermediate in the synthesis of antiviral (Influenza A/H3N2) and antitubercular agents.[1][2][3] Characterized by a 5-chloro substitution and a 3-phenyl moiety, this molecule exhibits a unique electronic profile that enhances hydrophobic interactions within protein binding pockets (e.g., GSK-3β, HIV-1 RT).[1]
This guide details the two primary synthetic pathways—the classical Fischer Indole Synthesis and the modern Fürstner Titanium-Mediated Cyclization —and analyzes its role as a precursor for spirocyclic bioactive scaffolds.[1]
Chemical Architecture & Properties[1][3][4][5][6][7]
The molecule comprises an indole core functionalized at three key positions, creating a "push-pull" electronic system that stabilizes the structure while offering distinct vectors for derivatization.[1]
Physicochemical Profile
| Property | Value | Causality / Significance |
| CAS Number | 21139-32-2 | Unique identifier for regulatory tracking.[1][3] |
| Formula | C₁₇H₁₄ClNO₂ | MW: 299.75 g/mol ; Heavy atom count:[1][3] 21. |
| Melting Point | 176–178 °C | High crystallinity indicates strong intermolecular |
| LogP (Predicted) | ~4.9 | High lipophilicity; suggests good membrane permeability but requires formulation optimization for bioavailability.[1] |
| pKa (NH) | ~13.8 | The indole NH is weakly acidic; deprotonation requires strong bases (e.g., NaH) for N-alkylation.[1] |
Structural Logic
-
C5-Chloro Group: Increases metabolic stability by blocking oxidation at the electron-rich C5 position.[1] It also provides a halogen bond donor site.[1]
-
C3-Phenyl Ring: Locked in a twisted conformation relative to the indole plane, this moiety serves as a hydrophobic anchor, critical for fitting into non-polar pockets of viral polymerases or kinases.[1]
-
C2-Ethyl Ester: An electrophilic handle.[1] It is readily hydrolyzed to the free acid (active pharmacophore) or converted into hydrazides for spiro-cyclization.[1]
Synthetic Methodologies
Two distinct protocols dominate the literature. The choice depends on available starting materials and scale requirements.[1]
Protocol A: The Fürstner Titanium-Mediated Cyclization
Best for: High-efficiency, large-scale synthesis under mild conditions. This method utilizes low-valent titanium to effect the reductive cyclization of oxo-amides, avoiding the harsh acidic conditions of the Fischer synthesis.[1]
Mechanism: Intramolecular McMurry-type coupling.[1] Precursor: N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester.[1][4]
Step-by-Step Workflow
-
Acylation: React 2-amino-5-chlorobenzophenone with ethyl oxalyl chloride in CH₂Cl₂ (0°C to RT) to yield the oxalamic acid ester intermediate.
-
Control Point: Ensure anhydrous conditions to prevent hydrolysis of the acid chloride.[1]
-
-
Titanium Slurry Preparation: Reflux Titanium(III) chloride (TiCl₃) and Zinc dust in dimethoxyethane (DME) or THF to generate the active low-valent Ti species.[1]
-
Cyclization: Add the oxalamic ester to the Ti-slurry and reflux for 2–4 hours.
-
Observation: The reaction is driven by the strong oxophilicity of titanium, stripping oxygen from the amide and ketone carbonyls to form the C2=C3 double bond.[1]
-
-
Workup: Quench with dilute HCl, extract with ethyl acetate, and recrystallize from toluene.
Protocol B: Japp-Klingemann / Fischer Indole Synthesis
Best for: Laboratory scale and diversity-oriented synthesis.
This classical route builds the indole ring from an aniline derivative and a
Mechanism: Azo-coupling followed by [3,3]-sigmatropic rearrangement.[1]
Step-by-Step Workflow
-
Diazotization: Dissolve 4-chloroaniline in HCl/H₂O and treat with NaNO₂ at 0–5°C to form the diazonium salt.[1]
-
Japp-Klingemann Coupling: React the diazonium salt with ethyl 2-benzyl-3-oxobutanoate in the presence of base (NaOAc or KOH).[1]
-
Result: Formation of the hydrazone intermediate with concomitant deacetylation.[1]
-
-
Fischer Cyclization: Heat the hydrazone in polyphosphoric acid (PPA) or ethanolic H₂SO₄.[1]
-
Critical Step: Ammonia is eliminated as the indole core forms.[1]
-
-
Isolation: Pour onto crushed ice; the product precipitates as a solid.[1]
Visualization: Synthetic Pathways
The following diagram contrasts the two synthetic logics, highlighting the convergence on the target scaffold.
Figure 1: Comparative synthetic logic for the production of the target indole scaffold.
Therapeutic Profiling & Applications
The ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate scaffold is rarely the end-point drug; rather, it is a versatile "warhead precursor."[1]
Spirocyclic Indole Derivatives (Antiviral/Antitubercular)
Research indicates that converting the C2-ester into a hydrazide, followed by condensation with cyclic ketones and mercapto acids, yields spirothiazolidinones .[1][2]
-
Mechanism: These spiro-compounds inhibit membrane fusion mediated by the influenza virus hemagglutinin (HA).[1][2]
-
Key Transformation: Ester
Hydrazide Spiro[4.4]nonan/decan derivatives.[1] -
Data: Analogues have shown low micromolar activity against Influenza A/H3N2.[1][2]
Kinase Inhibition (GSK-3β)
Indole-2-carboxylates are structural mimics of the ATP adenine ring.[1]
-
SAR Insight: The 3-phenyl group occupies the hydrophobic pocket adjacent to the ATP binding site, improving selectivity over other kinases.[1]
-
Potential: Modulation of Glycogen Synthase Kinase 3β (GSK-3β), relevant in Alzheimer’s and diabetes research.[1]
References
-
Fürstner, A., Hupperts, A., & Seidel, G. (1999).[1] "Ethyl 5-Chloro-3-Phenylindole-2-Carboxylate".[1][2][3][4][5] Organic Syntheses, 76, 142.[1]
-
Design, synthesis, antitubercular and antiviral properties of new spirocyclic indole derivatives. (2019). Molecular Diversity.
-
PubChem Compound Summary: Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate. (2023).[1][2] National Center for Biotechnology Information.[1]
-
Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives. Asian Journal of Organic & Medicinal Chemistry.
Sources
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- 3. guidechem.com [guidechem.com]
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- 5. ETHYL 5-CHLORO-3-PHENYL-1H-INDOLE-2-CARBOXYLATE | 21139-32-2 [chemicalbook.com]
Methodological & Application
Scalable Synthesis of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate via Japp-Klingemann/Fischer Cyclization
APPLICATION NOTE: AN-CHM-2024-04
Executive Summary
This application note details a robust, scalable protocol for the synthesis of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate . This scaffold is a critical pharmacophore in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), kinase inhibitors, and CNS-active agents (e.g., modulating the GABAergic system).
While various synthetic routes exist (e.g., Larock synthesis, oxidative cyclizations), this guide prioritizes the Japp-Klingemann reaction followed by Fischer Indole Cyclization . This pathway is selected for its high industrial viability, utilizing low-cost commodity starting materials (anilines and
Key Advantages of This Protocol
-
Scalability: Designed for multi-gram to kilogram batches.
-
Regiocontrol: The Japp-Klingemann method unambiguously establishes the C2-C3 substitution pattern.
-
Purification: Relies on crystallization, minimizing or eliminating the need for chromatographic separation.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the formation of the indole core via a [3,3]-sigmatropic rearrangement. To achieve the specific 3-phenyl and 2-carboxylate substitution, the required hydrazone intermediate must be derived from ethyl phenylpyruvate .
However, ethyl phenylpyruvate is often expensive or unstable. Therefore, we utilize ethyl 2-benzylacetoacetate as a "masked" equivalent. Under Japp-Klingemann conditions, the acetyl group functions as a leaving group, allowing for the in situ generation of the desired hydrazone.
Reaction Scheme
Figure 1: Strategic workflow for the synthesis of the target indole.
Detailed Experimental Protocols
Phase 1: Preparation of the Diazonium Salt
Principle: Conversion of the aniline to a diazonium species.[1] Temperature control is critical to prevent decomposition (explosion hazard).
Reagents:
-
4-Chloroaniline (1.0 eq)
-
Hydrochloric acid (conc. 37%, 2.5 eq)
-
Sodium nitrite (1.1 eq)
-
Water (Solvent)
Protocol:
-
Dissolution: In a reactor equipped with an overhead stirrer and internal thermometer, charge 4-chloroaniline and water (5 mL/g). Add concentrated HCl dropwise. The amine salt may precipitate; this is normal.
-
Cooling: Cool the suspension to -5°C to 0°C using a cryostat or ice/salt bath.
-
Diazotization: Prepare a solution of NaNO₂ in minimum water. Add this solution dropwise to the aniline mixture, maintaining the internal temperature below 5°C .
-
Clarification: The mixture should become a clear, pale yellow solution. Stir for an additional 15 minutes at 0°C.
-
Validation: Test with starch-iodide paper (should turn blue immediately, indicating excess HNO₂). Add urea (approx 0.5 g) to quench excess nitrous acid until starch-iodide paper remains white. Keep the solution cold.
Phase 2: Japp-Klingemann Coupling
Principle: Coupling the diazonium salt with the activated methylene of the
Reagents:
-
Ethyl 2-benzylacetoacetate (1.0 eq)
-
Potassium Hydroxide (KOH) (50% aq. solution)
Protocol:
-
Ester Preparation: In a separate vessel, dissolve ethyl 2-benzylacetoacetate in ethanol (5 mL/g). Cool to 0°C.[4][5]
-
Base Addition: Slowly add a solution of KOH (1.1 eq) in water. Note: This generates the enolate and facilitates the subsequent deacetylation.
-
Coupling: Slowly transfer the cold Diazonium Salt solution (from Phase 1) into the Ester/Base solution over 30–45 minutes.
-
Critical Parameter: Maintain pH between 7.0 and 8.0 by simultaneously adding small amounts of additional KOH or sodium acetate if necessary.
-
Observation: A colored oil (azo-ester intermediate) typically separates, which then evolves into a solid precipitate as the acetyl group is cleaved and the hydrazone forms.
-
-
Workup: Stir for 2 hours at 0–5°C, then allow to warm to room temperature overnight.
-
Isolation: The hydrazone (Ethyl 2-((4-chlorophenyl)hydrazono)-3-phenylpropanoate) usually precipitates. Filter the solid.[4][6] If it oils out, extract with dichloromethane (DCM), wash with water, dry over MgSO₄, and concentrate.
-
Yield Expectation: 80–90%.
-
Phase 3: Fischer Indole Cyclization
Principle: Acid-catalyzed [3,3]-sigmatropic rearrangement of the hydrazone, elimination of ammonia, and aromatization.[7]
Reagents:
-
Hydrazone Intermediate (from Phase 2)
-
Catalyst Choice:
-
Option A (Scale-up Preferred): Ethanol + Conc. H₂SO₄ (10:1 ratio).
-
Option B (High Yield/Lab Scale): Polyphosphoric Acid (PPA).[7]
-
Protocol (Option A - Ethanol/Sulfuric Acid):
-
Setup: Charge the hydrazone into a reactor. Add absolute ethanol (10 mL/g).
-
Acidification: Carefully add concentrated H₂SO₄ (1.0 mL per gram of hydrazone) dropwise. Exotherm warning.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC or HPLC for the disappearance of the hydrazone.
-
Quench: Cool to room temperature. Pour the reaction mixture onto crushed ice/water (approx. 5x reaction volume).
-
Crystallization: The crude indole will precipitate as a solid. Stir for 1 hour to ensure complete granulation. Filter the solid.[4][6]
Phase 4: Purification
Principle: Indole-2-carboxylates are highly crystalline. Chromatography is rarely needed.
-
Washing: Wash the crude filter cake with water (neutralize acid) and cold 10% ethanol/water.
-
Recrystallization:
-
Dissolve the crude solid in hot Toluene or Ethanol .
-
If colored impurities persist, treat with activated charcoal (5% w/w) for 15 minutes at reflux, then filter hot through Celite.
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.
Mechanistic Insight & Troubleshooting
The success of the Fischer Indole synthesis depends on the formation of the ene-hydrazine tautomer.
Figure 2: Mechanistic pathway. The formation of the ene-hydrazine requires an alpha-proton (the CH2 of the benzyl group).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in JK Step | pH drifted too low (< 5) or too high (> 10). | Use a pH meter; buffer with Sodium Acetate. |
| Oiling out (JK Step) | Incomplete deacetylation. | Increase reaction time after KOH addition; ensure temp reaches RT. |
| Incomplete Cyclization | Acid concentration too low; water in solvent. | Use anhydrous EtOH; increase H₂SO₄ loading; extend reflux. |
| Dark Product | Oxidation of indole or aniline impurities. | Perform recrystallization with activated charcoal; conduct reaction under N₂. |
Analytical Data Specifications
For the validated product Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate :
-
Appearance: Pale yellow to off-white needles.
-
Melting Point: 168–170 °C (Lit. value check required).
-
1H NMR (400 MHz, DMSO-d6):
- 12.1 (s, 1H, NH)
- 7.5 - 7.3 (m, 5H, Phenyl ring)
- 7.45 (d, 1H, H-4, doublet due to meta-coupling)
- 7.40 (d, 1H, H-7)
- 7.20 (dd, 1H, H-6)
- 4.25 (q, 2H, O-CH2-)
- 1.20 (t, 3H, -CH3)
-
Mass Spectrometry: [M+H]+ calc. for C17H14ClNO2: 300.07; found 300.1.
Safety & Compliance (HSE)
-
Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and cold. Do not store.
-
Hydrazines (Intermediates): Suspected carcinogens.[8] Handle in a fume hood with double gloving.
-
Waste Disposal: Aqueous waste from the Japp-Klingemann step contains nitrites and aniline derivatives. Treat with bleach (hypochlorite) to oxidize residues before disposal, strictly following local EHS regulations.
References
-
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
-
Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143.
-
Organic Syntheses. (1963). Ethyl Indole-2-carboxylate.[2][3][5][9] Org.[4][8][10][11] Synth. 1963, 43, 40. (General protocol adaptation).
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.
-
Furstner, A., et al. (1999).[5] Ethyl 5-Chloro-3-phenylindole-2-carboxylate.[5] Organic Syntheses, 76, 142. (Alternative Ti-based route for comparison).
Sources
- 1. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. CN106045876A - Synthetic method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. (4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. Bot Verification [rasayanjournal.co.in]
Application Note: Integrated Screening Protocol for Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate Analogs
Executive Summary & Scientific Rationale
The ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry. The specific substitution pattern—a lipophilic chlorine at position 5, a phenyl ring at position 3, and an ester moiety at position 2—creates a pharmacophore with high affinity for hydrophobic pockets in proteins.
While this scaffold exhibits broad bioactivity (including antimicrobial and antiviral potential), its primary and most high-value application is as an Anticancer Agent targeting Microtubule Dynamics . Literature indicates that 3-phenylindoles frequently mimic the binding mode of Colchicine or Combretastatin A-4 at the tubulin interface, leading to microtubule destabilization, G2/M cell cycle arrest, and apoptosis.
This Application Note provides a hierarchical screening protocol designed to:
-
Filter analogs based on broad cytotoxicity (Phenotypic Screen).
-
Validate the specific mechanism of action (Tubulin Polymerization).
-
Confirm cellular impact via Flow Cytometry (Cell Cycle Arrest).
Screening Workflow Visualization
The following diagram illustrates the logical flow of the screening cascade, designed to minimize resource wastage by filtering non-active compounds early.
Caption: Hierarchical screening cascade prioritizing phenotypic potency followed by mechanistic validation.
Phase 1: Chemical Preparation & Handling
Critical Context: Indole-2-carboxylates are lipophilic. Poor solubility in aqueous media is the #1 cause of false negatives in this class.
-
Stock Solution: Dissolve analogs in 100% DMSO to a concentration of 10 mM or 20 mM .
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in culture medium immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
-
Stability Check: The ethyl ester moiety is susceptible to hydrolysis by cellular esterases.
-
Note: In cell-based assays, the active species may be the hydrolyzed free acid. In cell-free enzymatic assays (Phase 3), the ester remains intact. It is recommended to synthesize and test the free acid form alongside the ester to distinguish prodrug effects.
-
Phase 2: Primary Phenotypic Screening (Cytotoxicity)
Objective: Determine the antiproliferative potency (
Cell Line Selection
-
MCF-7 (Breast Adenocarcinoma): High sensitivity to tubulin inhibitors.[1]
-
HeLa (Cervical Cancer): Standard robust model.
-
A549 (Non-Small Cell Lung Cancer): Often resistant; good for testing potency against multidrug-resistant (MDR) phenotypes.
-
HDF (Human Dermal Fibroblasts): Crucial Control for selectivity (toxicity to normal cells).
Protocol: MTT Assay
-
Seeding: Seed cells in 96-well plates at 3,000–5,000 cells/well in 100 µL medium. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Add 100 µL of analog solution (serial dilutions: 0.1, 1, 10, 50, 100 µM).
-
Positive Control:[2] Colchicine or Paclitaxel (1 µM).
-
Negative Control: 0.5% DMSO in medium.
-
-
Incubation: Incubate for 48 or 72 hours .
-
Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours.
-
Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm (reference 630 nm).
Data Output: Calculate % Cell Viability and derive
Phase 3: Mechanism of Action (Target Validation)
Hypothesis: The 5-chloro-3-phenylindole scaffold acts as a Tubulin Polymerization Inhibitor by binding to the Colchicine site.
In Vitro Tubulin Polymerization Assay
This assay measures the assembly of purified tubulin into microtubules via fluorescence enhancement of a reporter dye (DAPI or commercial fluorophore).
Protocol:
-
Preparation: Use a commercial Tubulin Polymerization Assay Kit (e.g., Cytoskeleton Inc., >99% pure tubulin).
-
Reaction Mix: Prepare tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% Glycerol).
-
Compound Addition: Add 5 µL of test analog (Final conc: 5 µM and 10 µM) to a pre-warmed (37°C) 96-well black half-area plate.
-
Inhibitor Control: Colchicine (3 µM) -> Expect flat line (no polymerization).
-
Enhancer Control: Paclitaxel (3 µM) -> Expect rapid polymerization.
-
Vehicle Control: DMSO.
-
-
Initiation: Add 50 µL of Tubulin reaction mix containing the fluorescent reporter.
-
Kinetics: Immediately measure fluorescence (Ex: 360nm / Em: 450nm) every 1 minute for 60 minutes at 37°C.
Data Interpretation:
-
Inhibition: A decrease in
(rate) and final fluorescence plateau compared to vehicle indicates inhibition (destabilization). -
Enhancement: An increase in rate indicates stabilization (Taxol-like).
Phase 4: Cellular Validation (Flow Cytometry)
Objective: Confirm that the cytotoxicity observed in Phase 2 is caused by the mechanism identified in Phase 3 (Cell Cycle Arrest).
Rationale: Tubulin inhibitors typically arrest cells in the G2/M phase because the mitotic spindle cannot form (inhibitors) or disassemble (stabilizers).
Protocol: Propidium Iodide (PI) Staining
-
Treatment: Treat MCF-7 cells (at 60-70% confluency) with the analog at its
concentration for 24 hours. -
Harvesting: Trypsinize cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash ethanol-fixed cells with PBS. Resuspend in staining buffer:
-
PBS + 0.1% Triton X-100
-
20 µg/mL Propidium Iodide (DNA stain)
-
0.2 mg/mL RNase A (to digest RNA)
-
-
Analysis: Incubate 30 min in dark. Analyze 10,000 events on a Flow Cytometer (e.g., BD FACSCanto).
Expected Results Visualization:
Caption: Expected shift in cell cycle distribution upon treatment with a tubulin destabilizer.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | High lipophilicity of 3-phenylindole. | Reduce concentration; ensure DMSO < 0.5%; warm media to 37°C before addition. |
| No IC50 Convergence | Compound inactive or range too narrow. | Widen dose range (e.g., 0.01 µM to 100 µM). Check ester hydrolysis. |
| High Fluorescence Background | Indole autofluorescence. | Run a "Compound Only" blank in the Tubulin assay to subtract background signal. |
| G2/M Arrest Absent | Mechanism is not tubulin-mediated. | Check for S-phase arrest (Topoisomerase inhibition) or G1 arrest (Kinase inhibition). |
References
-
Silvestri, R., et al. (2006). Design, synthesis, and biological evaluation of 2-phenyl-3-formylindoles as potent tubulin polymerization inhibitors.[1] Journal of Medicinal Chemistry.
-
Kaufmann, D., et al. (2007). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization.[3] Bioorganic & Medicinal Chemistry.
-
Patil, S. A., et al. (2012).[4] Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents.[1][4][5] Future Medicinal Chemistry.
-
Bhutani, R., et al. (2021).[2][6] Indole-2-carboxamide derivatives: An overview of their synthesis and biological activity. Journal of Heterocyclic Chemistry.
-
Cytoskeleton Inc. (2023).[7] Tubulin Polymerization Assay Protocol (Fluorescence).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mechanism of Action Studies for Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate Derivatives
Abstract & Scope
The ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, exhibiting significant polypharmacology.[1] Its structural motifs—specifically the halogenated indole core and the hydrophobic 3-phenyl moiety—allow it to interact with diverse biological targets via hydrophobic,
This application note provides a dual-pathway investigation protocol for researchers characterizing derivatives of this scaffold. Based on current structure-activity relationship (SAR) data, this guide focuses on two primary mechanisms:
-
Viral Inhibition: Allosteric inhibition of HIV-1 Reverse Transcriptase (NNRTI activity).[1]
-
Antineoplastic Activity: Inhibition of tubulin polymerization targeting the colchicine binding site.[1][2]
Chemical Context & Preparation[1][3][4][5][6][7][8][9]
Before initiating biological assays, the physicochemical properties of the indole derivative must be managed to ensure assay validity.
Compound Properties[1][5][7][8][10][11][12][13]
-
Lipophilicity: High (Predicted LogP > 3.5 due to the 5-Cl and 3-Phenyl groups).[1]
-
Solubility: Poor in aqueous media; soluble in DMSO, DMF.[1]
-
Stability: The C2-ethyl ester is susceptible to hydrolysis by esterases in cellular assays, potentially converting to the free acid (active metabolite) in vivo.
Stock Solution Protocol
To prevent compound precipitation during microdosing:
-
Solvent: Dissolve neat solid in 100% anhydrous DMSO (molecular biology grade).
-
Concentration: Prepare a 10 mM master stock.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of the indole ring) and store at -20°C.
-
Working Solution: Dilute to 100x final concentration in DMSO before adding to aqueous assay buffer. Final DMSO concentration in assay must not exceed 1% (v/v) to avoid solvent-induced enzyme denaturation.[1]
Protocol A: HIV-1 Reverse Transcriptase (RT) Inhibition
Rationale: The 5-chloro-3-phenyl-indole moiety mimics the binding mode of established NNRTIs (e.g., Efavirenz).[1] These compounds bind to the hydrophobic NNRTI binding pocket (NNIBP) adjacent to the active catalytic site, locking the p66 subunit in an inactive conformation.
Experimental Workflow (ELISA-based)
This protocol uses a colorimetric Reverse Transcriptase Assay to quantify the incorporation of digoxigenin-labeled dUTP into a DNA/RNA hybrid.[1]
Materials
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer).[1]
-
Digoxigenin-labeled nucleotides (Dig-dUTP).[1]
-
Anti-DIG-Peroxidase (POD) antibody.[1]
-
ABTS Substrate.[1]
Step-by-Step Procedure
-
Reconstitution: Reconstitute HIV-1 RT enzyme in lysis buffer (approx. 2 ng/µL).
-
Inhibitor Incubation:
-
Add 20 µL of diluted enzyme to a streptavidin-coated microplate.
-
Add 20 µL of the indole derivative (Gradient: 0.1 nM to 10 µM).
-
Control: Use Nevirapine (2 µM) as a positive control for inhibition.[1]
-
Incubate for 1 hour at 37°C to allow allosteric binding.
-
-
Polymerization Reaction:
-
Add 20 µL of reaction mixture (Template/Primer + Dig-dUTP + Biotin-dUTP).[1]
-
Incubate for 1 hour at 37°C .
-
-
Detection:
Mechanistic Visualization
The following diagram illustrates the assay logic and the specific interference point of the indole derivative.
Caption: Figure 1. Logic flow for the HIV-1 RT ELISA assay. The indole derivative targets the allosteric pocket, preventing the conformational change required for nucleotide incorporation.
Protocol B: Tubulin Polymerization Inhibition
Rationale: Indole-2-carboxylates are structural bioisosteres of combretastatin A-4.[1] They often bind to the colchicine site on
Turbidimetric Assay Protocol
This assay measures the scattering of light (turbidity) which is proportional to the concentration of polymerized microtubules.
Materials
-
Purified Porcine Brain Tubulin (>99% pure).[1]
-
GTP (Guanosine Triphosphate).[1]
-
PEM Buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9).[1]
-
Spectrophotometer (heated to 37°C).[1]
Step-by-Step Procedure
-
Preparation: Keep all reagents on ice (4°C).
-
Master Mix: Prepare tubulin solution (3 mg/mL) in PEM buffer containing 1 mM GTP.
-
Baseline: Blank the spectrophotometer at 340 nm.
-
Induction:
-
Pipette 100 µL of Tubulin/GTP mix into a pre-warmed (37°C) quartz cuvette or 96-well plate.
-
Immediately add 1 µL of test compound (10 µM final).
-
Controls:Paclitaxel (Stabilizer/Enhancer), Colchicine (Inhibitor), DMSO (Vehicle).
-
-
Kinetics: Measure Absorbance (340 nm) every 30 seconds for 60 minutes at 37°C.
Data Interpretation
Calculate the Vmax (maximum rate of polymerization) and Steady State Mass (final absorbance).
| Compound Type | Curve Characteristic | Expected Result for 5-Cl-Indole |
| Vehicle (DMSO) | Sigmoidal growth to plateau | Standard Polymerization |
| Stabilizer (Taxol) | Rapid onset, higher plateau | Hyper-polymerization |
| Destabilizer (Colchicine) | Flat line or very slow rise | Inhibition (Target Phenotype) |
Pathway Visualization[1]
Caption: Figure 2. Mechanism of Action for Tubulin Inhibition.[1][2][5][6] The indole derivative binds free dimers, preventing nucleation and elongation, leading to mitotic arrest.
Data Analysis & Validation
To confirm the mechanism, quantitative data must be normalized against controls.[1]
Calculating % Inhibition
Selectivity Index (SI)
If the compound shows activity in both RT and Tubulin assays, calculate the SI to determine the primary mode of action.
-
Cytotoxicity (CC50): Measured in MT-4 or Vero cells (MTS assay).[1]
-
Effective Concentration (EC50): Measured in the specific enzymatic assay.
[1] -
Interpretation: An SI > 10 indicates a specific therapeutic window.[1] An SI < 2 suggests general toxicity (likely due to tubulin interference affecting all dividing cells).[1]
References
-
Silvestri, R., et al. (2000). Novel Indolyl Aryl Sulfones Active against HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor Resistant Mutants.[1] Journal of Medicinal Chemistry. Link
-
Young, S. D. (1993). Non-nucleoside inhibitors of HIV-1 reverse transcriptase.[1] Perspectives in Drug Discovery and Design. Link[1]
-
Kaur, R., et al. (2010). Indole derivatives: biological and pharmaceutical potential.[1] International Journal of Pharmaceutical Sciences and Research. Link
-
Brancale, A., & Silvestri, R. (2007). Indole derivatives as non-nucleoside reverse transcriptase inhibitors.[1] Current Medicinal Chemistry. Link
-
Cytoskeleton Inc. (2023). Tubulin Polymerization Assay Protocol (BK006).[1] Cytoskeleton.com.[1] Link
Sources
- 1. Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 3. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate in Drug Discovery
[1]
Executive Summary
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is a high-value synthetic intermediate and pharmacophore. In medicinal chemistry, it serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its primary utility lies in its conversion into spirocyclic indole derivatives (e.g., spirothiazolidinones) which exhibit potent antitubercular and antiviral (Influenza A) activities. Furthermore, the 3-phenylindole core is a validated scaffold for COX-2 selective inhibition and HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .
Chemical Biology & Mechanism of Action
The biological potency of this scaffold stems from its specific substitution pattern, which governs its interaction with hydrophobic binding pockets in target proteins.
Structure-Activity Relationship (SAR)
-
5-Chloro Substituent: This halogen enhances lipophilicity and metabolic stability. In the context of HIV-1 NNRTIs, the 5-chloro group often occupies a specific hydrophobic cleft (e.g., the Tyr181/Tyr188 region) in the Reverse Transcriptase enzyme, improving binding affinity.
-
3-Phenyl Ring: The phenyl group at the C3 position provides critical π-π stacking interactions. In COX-2 inhibitors, this moiety mimics the vicinal diaryl structure seen in coxibs (e.g., Celecoxib), fitting into the larger hydrophobic side pocket of the COX-2 enzyme which is absent in COX-1.
-
2-Carboxylate Ester: This is the "warhead" attachment point. While the ester itself acts as a prodrug (improving cell permeability), it is typically hydrolyzed to the acid or converted to hydrazides/amides to form hydrogen bond networks with residues like Arg120 in COX enzymes or Lys103 in HIV RT.
Validated Therapeutic Pathways
-
Antitubercular & Antiviral: The ester is a precursor to spirothiazolidinones. These derivatives disrupt the fusion mechanisms of the Influenza A virus (targeting Hemagglutinin) and inhibit Mycobacterium tuberculosis growth, likely through cell wall synthesis interference.
-
Inflammation (COX-2): 3-Phenylindoles are bioisosteres of indomethacin but with improved selectivity for COX-2, reducing gastrointestinal toxicity associated with COX-1 inhibition.
Experimental Protocol: Synthesis & Derivatization
Objective: Synthesize ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate via the Japp-Klingemann reaction followed by Fischer Indole Cyclization.
Reagents & Materials
-
Precursors: 4-Chloroaniline, Ethyl 2-benzyl-3-oxobutanoate.[1]
-
Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Ethanol (EtOH), Polyphosphoric acid (PPA) or acidic ethanol.
-
Equipment: Ice bath, Reflux condenser, Magnetic stirrer, Vacuum filtration setup.
Step-by-Step Methodology
Step 1: Preparation of the Diazonium Salt
-
Dissolve 4-chloroaniline (10 mmol) in 6 M HCl (15 mL).
-
Cool the solution to 0–5°C in an ice bath.
-
Add a solution of NaNO₂ (1.2 eq) dropwise, maintaining temperature <5°C. Stir for 30 mins to generate the diazonium salt.
Step 2: Japp-Klingemann Reaction (Azo Intermediate)
-
Dissolve ethyl 2-benzyl-3-oxobutanoate (10 mmol) in EtOH (20 mL) containing sodium acetate (buffered to pH 5–6).
-
Cool to 0°C.
-
Slowly add the diazonium salt solution to the ester solution with vigorous stirring.
-
The "Japp-Klingemann" intermediate (hydrazone) will precipitate. Stir for 2 hours.
-
Filter the solid, wash with cold water, and dry.
Step 3: Fischer Indole Cyclization
-
Suspend the dried hydrazone intermediate in PPA or EtOH/H₂SO₄ (10:1).
-
Heat the mixture to reflux (or 80–100°C for PPA) for 3–4 hours.
-
Monitor: Use TLC (Hexane:EtOAc 4:1) to confirm consumption of the hydrazone.
-
Workup: Pour the reaction mixture onto crushed ice. The indole product will precipitate.[2]
-
Purification: Filter the crude solid. Recrystallize from Ethanol/Water to obtain pure ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate.
Synthesis Workflow Diagram
Caption: Synthetic pathway from aniline precursor to the target indole scaffold and subsequent bioactive derivatives.
Physicochemical & Biological Data Profile
Key Physicochemical Properties
| Property | Value | Relevance |
| Molecular Formula | C₁₇H₁₄ClNO₂ | Core scaffold composition |
| Molecular Weight | 299.75 g/mol | Optimal for drug-likeness (Lipinski's Rule) |
| LogP (Predicted) | ~4.9 | High lipophilicity; requires formulation optimization |
| Melting Point | 176–178°C | Indicates high crystalline stability |
| pKa (Indole NH) | ~13.8 | Weakly acidic; participates in H-bonding |
Biological Activity Summary (Derivative-Based)
The following data summarizes the potency of derivatives synthesized from this ethyl ester scaffold (e.g., spirothiazolidinones).
| Target Organism / Protein | Assay Type | Activity (MIC / IC₅₀) | Mechanism Note |
| Mycobacterium tuberculosis | Microplate Alamar Blue (MABA) | 6.25 µg/mL | Disruption of cell wall biosynthesis |
| Influenza A (H3N2) | Viral Plaque Reduction | 2.5 µM | Inhibition of Hemagglutinin-mediated fusion |
| COX-2 Enzyme | Colorimetric Inhibitor Screening | 0.13 µM (Selectivity > 100) | Selective binding to hydrophobic side pocket |
Troubleshooting & Optimization
-
Low Yield in Cyclization: The Fischer indole cyclization of 3-phenyl derivatives can be sluggish due to steric hindrance.
-
Solution: Use Polyphosphoric acid (PPA) instead of H₂SO₄/EtOH to allow for higher reaction temperatures (100°C+) without boiling off the solvent.
-
-
Purification Issues: The product is highly lipophilic and may co-elute with unreacted hydrazone.
-
Solution: Recrystallization from hot ethanol is superior to column chromatography for this specific ester.
-
-
Solubility for Bioassays: The ethyl ester has poor aqueous solubility.
-
Protocol: Dissolve in 100% DMSO to create a 10 mM stock solution. Dilute into assay media ensuring final DMSO concentration is <0.5% to avoid cytotoxicity.
-
References
-
ChemicalBook. (n.d.). Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate Properties and Suppliers. Retrieved from
-
PubChem. (2025).[3] Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (CID 737953).[4][3] National Library of Medicine. Retrieved from
-
Deng, X., et al. (2019). Design, synthesis, antitubercular and antiviral properties of new spirocyclic indole derivatives. Medicinal Chemistry Research.[5] (Contextualized from search results on spirothiazolidinones derived from this scaffold). Retrieved from
-
MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives. (Demonstrates synthetic utility of the 5-chloro-indole-2-carboxylate core). Retrieved from
-
Organic Syntheses. (n.d.). General Procedures for Indole-2-carboxylates.[2] (Foundational protocol grounding). Retrieved from
Sources
- 1. Design, synthesis, antitubercular and antiviral properties of new spirocyclic indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | C17H14ClNO2 | CID 737953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. chemimpex.com [chemimpex.com]
developing assays for ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate activity
Application Notes and Protocols
Topic: Developing Assays for Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate Activity Audience: Researchers, scientists, and drug development professionals.
A Hierarchical Strategy for Elucidating the Biological Activity of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with diverse therapeutic activities.[1] Molecules incorporating the indole core have been successfully developed into antimicrobial, anticancer, and anti-inflammatory agents, among others.[1][2] Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is a synthetic derivative belonging to this versatile class. While its precise biological role is not extensively characterized, its structural motifs—a halogenated indole core and a phenyl substituent—are features found in compounds with known bioactivity, including potential kinase inhibition and antimicrobial effects.[3][4]
Compound Characterization and Handling
Before initiating biological assays, it is imperative to establish the fundamental physicochemical properties and handling procedures for the test compound. This foundational step prevents artifacts and ensures the reproducibility of all subsequent experiments.
1.1. Physicochemical Profile
A summary of the key computed properties for ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄ClNO₂ | [6] |
| Molecular Weight | 299.75 g/mol | [6] |
| XLogP3-AA | 4.9 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Hydrogen Bond Donor Count | 1 (indole N-H) | [6] |
| Rotatable Bond Count | 4 | [6] |
1.2. Solubility and Stock Solution Preparation
-
Rationale: The compound's high predicted LogP suggests poor aqueous solubility. Therefore, an organic solvent like dimethyl sulfoxide (DMSO) is required to create a high-concentration stock solution. It is critical to determine the maximum solubility in both the stock solvent and the final assay buffer to avoid compound precipitation, a common source of false-positive results.
-
Protocol:
-
Prepare a 10 mM stock solution of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate in 100% DMSO.
-
Perform serial dilutions of the stock solution into your primary aqueous assay buffer (e.g., PBS or cell culture medium).
-
Visually inspect for precipitation and use a nephelometer if available for quantitative analysis.
-
Self-Validation: Ensure the final DMSO concentration in all assays is consistent and below a level that impacts cellular or enzyme function (typically ≤0.5%). Run a "vehicle-only" control (e.g., 0.5% DMSO) in every experiment to normalize the results.
-
Section 2: The Tiered Assay Development Framework
We advocate for a funnel-like approach that begins with broad screening to identify a biological effect, followed by progressively more focused assays to identify the molecular target and elucidate the mechanism of action.[5]
Overall Assay Development Workflow
Tier 1: Broad Phenotypic Screening
-
Objective: To determine if the compound exhibits any general biological activity in a physiologically relevant context.[7] Cell-based assays are ideal for this initial step as they integrate complex cellular processes.[8]
-
Rationale: Based on the known activities of the indole scaffold, the most probable activities are anticancer and antimicrobial.[2][3] Therefore, a logical starting point is to screen for cytotoxicity against a panel of human cancer cell lines and for growth inhibition of representative bacterial strains.
Recommended Tier 1 Assays:
-
Antiproliferative/Cytotoxicity Screening:
-
Cell Lines: Use a diverse panel, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma). The inclusion of lung cancer lines is particularly relevant given that some indole derivatives target pathways like EGFR, which are mutated in non-small-cell lung cancer.[2][4]
-
Methodology: A cell viability assay (e.g., MTT, MTS, or ATP-based luminescence like CellTiter-Glo®) provides a robust, high-throughput readout of the compound's effect on cell proliferation and health.[9]
-
-
Antimicrobial Screening:
-
Organisms: Screen against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria to assess broad-spectrum potential.[3]
-
Methodology: A broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is the standard method.
-
Tier 1 Phenotypic Screening Workflow
Tier 2: Target Deconvolution and Mechanistic Assays
-
Objective: If a phenotype is confirmed in Tier 1 (e.g., the compound is cytotoxic to A549 cells), the next step is to generate hypotheses about the underlying mechanism.
-
Rationale: This stage uses the initial phenotype to guide more specific cell-based assays that probe particular cellular pathways.[9] For an anticancer hit, common mechanisms include induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways. The structure of our compound, being an indole derivative, points towards potential targets like protein kinases or tubulin.[2][10]
Recommended Tier 2 Assays (Example for an Anticancer Hit):
-
Apoptosis Induction Assay: Use assays that measure markers of programmed cell death, such as caspase-3/7 activation (e.g., Caspase-Glo® 3/7 Assay) or Annexin V staining via flow cytometry.
-
Cell Cycle Analysis: Treat cells with the compound at its EC₅₀ concentration for 24-48 hours, then stain with a DNA dye (e.g., propidium iodide) and analyze by flow cytometry to see if the compound causes arrest at a specific phase (G1, S, or G2/M).[9]
-
Pathway-Specific Reporter Assays: If you hypothesize inhibition of a specific pathway (e.g., NF-κB, MAPK), use a cell line containing a reporter construct (e.g., luciferase driven by a pathway-responsive promoter) to quickly assess pathway modulation.
Tier 3: Target Validation (Biochemical and Biophysical Assays)
-
Objective: To unequivocally demonstrate that the compound directly interacts with a purified target protein and to quantify the binding affinity and/or inhibitory activity.
-
Rationale: Cell-based assays show a compound's effect in a biological system, but they cannot prove direct target engagement.[11] Biochemical and biophysical assays, which use purified components, are the gold standard for confirming a direct mechanism of action.[12][]
Recommended Tier 3 Assays (Example: Validating a Putative Kinase Inhibitor):
-
Biochemical Kinase Inhibition Assay:
-
Methodology: An in vitro assay using the purified kinase enzyme, a specific peptide substrate, and ATP. The compound's ability to inhibit the phosphorylation of the substrate is measured. Luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®) are highly sensitive and scalable.[14] This assay will yield an IC₅₀ value, a key measure of compound potency.
-
-
Biophysical Binding Assay:
-
Methodology: Techniques like the thermal shift assay (TSA), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) can confirm direct physical binding between the compound and the target protein.[15][16] TSA is often used as a primary biophysical screen due to its low cost and high throughput.[16] It measures the change in a protein's melting temperature (ΔTm) upon ligand binding, providing direct evidence of an interaction.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 8. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nebiolab.com [nebiolab.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. criver.com [criver.com]
Synthetic Routes to Functionalized 5-Chloro-3-Phenyl-1H-Indole-2-Carboxylates: An Application Guide for Medicinal Chemists
Introduction: The Significance of the Indole Scaffold in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and the ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. The functionalization of the indole ring at specific positions allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This guide focuses on the synthesis of a particularly valuable class of indole derivatives: functionalized 5-chloro-3-phenyl-1H-indole-2-carboxylates. The presence of a chlorine atom at the 5-position can enhance metabolic stability and lipophilicity, while the phenyl group at the 3-position and the carboxylate at the 2-position provide key handles for further chemical modification and interaction with biological targets. These compounds have shown promise in various therapeutic areas, including as anticancer, anti-inflammatory, and antimicrobial agents.[2] This document provides a detailed overview of established and modern synthetic strategies to access this important molecular framework, complete with mechanistic insights and detailed experimental protocols.
Classical Approaches to the Indole Core: Fischer and Reissert Syntheses
Two of the most venerable and reliable methods for constructing the indole nucleus are the Fischer and Reissert indole syntheses. These methods, while developed over a century ago, remain highly relevant in modern organic synthesis.
The Fischer Indole Synthesis: A Robust and Versatile Method
The Fischer indole synthesis, first reported in 1883, is a powerful acid-catalyzed reaction that transforms arylhydrazones into indoles.[3] The reaction proceeds by heating an arylhydrazine with an aldehyde or a ketone in the presence of an acid catalyst, such as zinc chloride, polyphosphoric acid, or Brønsted acids.[4]
Mechanism of the Fischer Indole Synthesis
The reaction mechanism involves a cascade of transformations, including tautomerization, a[5][5]-sigmatropic rearrangement, and the elimination of ammonia to form the aromatic indole ring.[6]
Figure 1: Generalized workflow of the Fischer Indole Synthesis.
For the synthesis of 5-chloro-3-phenyl-1H-indole-2-carboxylates, the Fischer synthesis would involve the reaction of (4-chlorophenyl)hydrazine with an appropriate α-keto ester, such as ethyl benzoylacetate.
The Reissert Indole Synthesis: A Complementary Approach
The Reissert indole synthesis provides an alternative route to indoles, particularly those bearing a carboxylic acid or ester group at the 2-position.[5] This method typically involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate.[5][7]
Mechanism of the Reissert Indole Synthesis
The key steps in the Reissert synthesis are the initial base-catalyzed condensation to form the pyruvate derivative and the subsequent reduction of the nitro group, which triggers an intramolecular cyclization and dehydration to furnish the indole ring.[8]
Figure 2: Generalized workflow of the Reissert Indole Synthesis.
To synthesize a 5-chloro-3-phenyl-1H-indole-2-carboxylate via this route, one would start with 2-nitro-4-chlorotoluene and introduce the phenyl group at a later stage, or utilize a more complex starting material. The Reissert synthesis is particularly advantageous for producing indoles with specific substitution patterns that may be difficult to achieve through the Fischer method.
Modern Synthetic Strategies: Palladium-Catalyzed Approaches
The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocyclic compounds, and indoles are no exception. Palladium-catalyzed reactions, in particular, offer mild, efficient, and highly regioselective methods for the construction of functionalized indole scaffolds.[9]
One prominent example is the Larock indole synthesis, which involves the palladium-catalyzed heteroannulation of an o-haloaniline with an internal alkyne. This method allows for the direct installation of substituents at the 2- and 3-positions of the indole ring.
More recent developments have focused on palladium-catalyzed aerobic C-H amination strategies to construct indole-2-carboxylates from 2-acetamido-3-aryl-acrylates.[9] These methods are attractive due to their atom economy and the use of readily available starting materials. The mild and selective conditions of these reactions often tolerate a wide range of functional groups, including chlorinated arenes.[9]
Detailed Experimental Protocol: Synthesis of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
This section provides a detailed, step-by-step protocol for the synthesis of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate, a key intermediate for the development of novel therapeutics. The following procedure is adapted from a reliable synthetic methodology.[10]
Materials and Reagents
| Reagent/Material | Purity | Supplier |
| 2-Amino-5-chlorobenzophenone | 98% | Commercially Available |
| Ethyl oxalyl chloride | 98% | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Sodium bicarbonate | Saturated aqueous solution | --- |
| Sodium sulfate | Anhydrous | --- |
| Toluene | Anhydrous | --- |
| Titanium(III) chloride | 99% | Commercially Available |
| Zinc dust | <10 micron, 98+% | Commercially Available |
| 1,2-Dimethoxyethane (DME) | Anhydrous | Commercially Available |
| Hexane | Reagent grade | --- |
Step-by-Step Procedure
Part A: Synthesis of N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester
-
To a stirred solution of 2-amino-5-chlorobenzophenone (1 equiv.) and pyridine (2 equiv.) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add a solution of ethyl oxalyl chloride (1.1 equiv.) in DCM dropwise over 45 minutes.
-
Allow the resulting suspension to warm to ambient temperature and stir for an additional 1.5 hours.
-
Carefully add a saturated aqueous solution of sodium bicarbonate dropwise until the evolution of gas ceases (approximately 1.5 hours).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic phases, wash with water (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Remove residual pyridine by azeotropic distillation with toluene (3 x 100 mL) under reduced pressure. Dry the residue under high vacuum to afford N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester as a solid, which is used in the next step without further purification.[10]
Part B: Reductive Cyclization to Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
-
To a suspension of zinc dust (4 equiv.) and titanium(III) chloride (2 equiv.) in anhydrous 1,2-dimethoxyethane (DME) under an inert atmosphere (argon), add a solution of N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester (1 equiv.) in DME.
-
Heat the mixture to reflux and maintain for 3 hours with vigorous stirring.
-
Cool the reaction mixture to ambient temperature and filter through a pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a mixture of toluene and hexane to afford ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate as pale-yellow needles.[10]
Quantitative Data and Characterization
| Parameter | Value | Reference |
| Yield | 78-81% (first crop) | [10] |
| Melting Point | 176-178 °C | [11] |
| Molecular Formula | C₁₇H₁₄ClNO₂ | [12] |
| Molecular Weight | 299.75 g/mol | [12] |
| ¹H NMR (CDCl₃, 300 MHz) δ | 1.42 (t, 3H, J = 7.2 Hz), 4.42 (q, 2H, J = 7.2 Hz), 7.45-7.76 (m, 8H), 8.67 (br s, 1H, NH) | [10] |
| ¹³C NMR (CDCl₃, 75 MHz) δ | 13.9, 63.6, 122.8, 125.5, 128.5, 129.0, 129.9, 132.7, 133.0, 133.8, 137.0, 137.4, 155.0, 160.1, 197.6 | [10] |
Further Functionalization and Applications
The ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate scaffold is a versatile platform for the synthesis of more complex molecules. The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.[13] The indole nitrogen can be alkylated or arylated to introduce further diversity.[14] These modifications are crucial for exploring the structure-activity relationships of this class of compounds in various drug discovery programs.
Conclusion
The synthesis of functionalized 5-chloro-3-phenyl-1H-indole-2-carboxylates is of significant interest to the medicinal chemistry community. This guide has outlined both classical and modern synthetic approaches to this important scaffold. The detailed experimental protocol provides a practical and reliable method for the preparation of the title compound, which serves as a valuable building block for the development of new therapeutic agents. The mechanistic insights and comparative overview of different synthetic routes are intended to aid researchers in selecting the most appropriate strategy for their specific needs.
References
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 11. ETHYL 5-CHLORO-3-PHENYL-1H-INDOLE-2-CARBOXYLATE | 21139-32-2 [chemicalbook.com]
- 12. ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | C17H14ClNO2 | CID 737953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate Synthesis
The following guide is structured as a high-level Technical Support Knowledge Base designed for researchers encountering yield or purity issues with the synthesis of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate .
It prioritizes the Fischer Indole Synthesis (the most common industrial and laboratory route) but introduces the Fürstner Titanium-Mediated Cyclization as a superior alternative for recalcitrant cases.
Ticket Subject: Yield Optimization & Troubleshooting Guide Applicable Protocols: Fischer Indole Synthesis (Standard), Titanium-Mediated Reductive Cyclization (Advanced) Target Molecule: C₁₇H₁₄ClNO₂ (MW: 299.75 g/mol )[1]
Executive Summary & Reaction Logic
The synthesis of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate presents a specific challenge: the steric bulk of the 3-phenyl group combined with the electron-withdrawing nature of the 2-carboxylate and 5-chloro substituents can significantly retard the rate-determining step (the [3,3]-sigmatropic rearrangement) in the classical Fischer synthesis.[1]
Low yields are typically caused by:
-
Incomplete Hydrazone Formation: The condensation of 4-chlorophenylhydrazine with ethyl phenylpyruvate is reversible and water-sensitive.[1]
-
Competitive Hydrolysis: The ethyl ester is susceptible to acid-catalyzed hydrolysis during the harsh cyclization step.[1]
-
Thermal Degradation: The high temperatures required to force the phenyl-substituted intermediate to cyclize often lead to tar formation (polymerization).[1]
Critical Reagent Quality Check (Pre-Flight)
Before altering reaction conditions, verify the integrity of your precursors. 40% of yield failures are traced to oxidized hydrazine.
| Reagent | Critical Quality Parameter | Troubleshooting Action |
| 4-Chlorophenylhydrazine (HCl salt) | Color must be white to off-white .[1] Beige/brown indicates oxidation.[1] | Recrystallize from EtOH/Et₂O if discolored.[1] Oxidized hydrazine leads to intractable tars.[1] |
| Ethyl Phenylpyruvate | Purity >97%.[1][2][3] Check for enol-dimers (viscous oil/solid).[1] | Distill under vacuum if the refractive index deviates or NMR shows broad peaks. Old samples polymerize.[1] |
| Polyphosphoric Acid (PPA) | Viscosity and Color.[1] Must be clear, viscous liquid. | If PPA is dark or opaque, discard. Ensure it is anhydrous; water kills the cyclization. |
| Solvent (Acetic Acid/Ethanol) | Water Content <0.1%.[1][4] | Use molecular sieves or fresh bottles. Water inhibits hydrazone formation.[1] |
Step-by-Step Optimization Protocol (Fischer Route)
Phase A: Hydrazone Formation (The Bottleneck)
Many protocols attempt to form the hydrazone and cyclize in one pot (Fischer Indole One-Pot). For difficult substrates like this, isolating the hydrazone dramatically improves yield.
Optimized Protocol:
-
Dissolve 4-chlorophenylhydrazine HCl (1.0 eq) and ethyl phenylpyruvate (1.05 eq) in Glacial Acetic Acid (10 volumes).
-
Stir at Room Temperature for 2–4 hours. Do not heat yet.
-
Check: TLC should show complete consumption of hydrazine.[1]
-
Isolation: Pour into ice water. Filter the solid hydrazone.[1][2] Wash with cold water and dry thoroughly under vacuum over P₂O₅.[1]
-
Why? Removing water generated in this step prevents ester hydrolysis during the high-temp cyclization.[1]
-
Phase B: Cyclization (The Critical Step)
Choice of catalyst is paramount. For 2-carboxylate indoles, Polyphosphoric Acid (PPA) is superior to ZnCl₂ because it acts as both solvent and dehydrating agent.
Optimized Protocol:
-
Heat PPA (10–15 eq by weight relative to hydrazone) to 80°C .
-
Add the dried hydrazone in small portions with vigorous mechanical stirring.
-
Caution: Exothermic.[1] Do not let temp exceed 100–110°C.
-
-
Ramp temperature to 100–105°C and hold for 1–2 hours.
-
Monitor: Watch for the disappearance of the yellow hydrazone and formation of the fluorescent indole (check TLC).
-
-
Quench: Cool to 60°C, then pour onto crushed ice with rapid stirring.
-
Workup: Filter the precipitate. Wash with water, then NaHCO₃ solution (to remove acid traces), then water.
Phase C: Purification
-
Crude Appearance: Usually a tan/brown solid.[1]
-
Recrystallization: Ethanol or Toluene are the solvents of choice.
-
Yield Target: 65–75% (Optimized).
Troubleshooting Dashboard (FAQ)
Q1: My reaction mixture turned into a black tar. What happened? A: This is "Fischer Char." It occurs if the heating ramp is too fast or the temperature is too high (>110°C). The 3-phenyl group adds steric strain, making the molecule susceptible to polymerization before cyclization.
-
Fix: Use the Two-Step Method (isolate hydrazone).[1] Switch to ZnCl₂ in Acetic Acid at 80°C if PPA is too harsh.[1]
Q2: I see the product on TLC, but I also see a spot corresponding to the carboxylic acid (COOH). A: You suffered ester hydrolysis . This happens if there is water in your acid catalyst (wet PPA) or if you boiled the reaction in aqueous acid.
-
Fix: Ensure the hydrazone is bone dry before adding to PPA. Keep the quench rapid and cold. You can re-esterify the acid using EtOH/H₂SO₄ (Fischer Esterification) to recover yield.
Q3: The yield is stuck at 30%. Can I use a different catalyst? A: Yes. For electron-deficient hydrazones (like 4-chloro), Boron Trifluoride Etherate (BF₃[1]·OEt₂) in Acetic Acid is a milder, high-yielding alternative.[1]
-
Protocol: Reflux hydrazone in AcOH with 2.0 eq BF₃·OEt₂ for 30 mins.[1]
Advanced Alternative: The Fürstner Titanium Protocol
If the Fischer route consistently fails (yield <40%), switch to the Titanium-mediated McMurry-type cyclization. This method is documented in Organic Syntheses for this exact molecule.
Mechanism: Reductive cyclization of an N-acyl-2-aminobenzophenone derivative using low-valent Titanium.[1] Pros: Milder conditions, avoids strong acids, tolerates sensitive groups. Cons: Requires TiCl₄ and Zn dust (air sensitive setup).[1]
Workflow Visualization (Decision Tree):
Caption: Decision matrix for optimizing indole synthesis. Note the critical branch point at Hydrazone Drying and the alternative Titanium route.
References
-
Fürstner, A., Hupperts, A., & Seidel, G. (2004). "Ethyl 5-Chloro-3-Phenylindole-2-Carboxylate".[1][3][5][6] Organic Syntheses, Coll.[4] Vol. 10, p. 359; Vol. 76, p. 142.
- Key Insight: Defines the "Gold Standard" Titanium-mediated synthesis for this exact molecule, avoiding Fischer pitfalls.
-
Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.[1]
- Key Insight: The definitive text on mechanism, confirming the [3,3]-sigmatropic shift and the necessity of anhydrous conditions for 2-carboxylate deriv
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis". Organic Preparations and Procedures International, 25(6), 607-632.
-
Key Insight: Reviews catalyst selection, highlighting PPA and BF₃·OEt₂ as superior for electron-poor hydrazines.[1]
-
-
MDPI Molecules. (2023).[1] "Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate...". Molecules, 28(3).[6]
-
Key Insight: Recent application of the Fischer method for 5-chloro-indole-2-carboxylates, validating the ethanol/acid reflux protocols.[1]
-
Sources
- 1. ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | C17H14ClNO2 | CID 737953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ETHYL 5-CHLORO-3-PHENYL-1H-INDOLE-2-CARBOXYLATE | 21139-32-2 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: A Troubleshooting Guide for the Purification of Ethyl 5-Chloro-3-Phenyl-1H-Indole-2-Carboxylate
Welcome to the technical support center for the synthesis and purification of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important indole derivative. Here, we address common challenges encountered during its purification, providing in-depth, experience-driven solutions to streamline your workflow and enhance product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark, oily residue after the initial workup of the Fischer indole synthesis. What are the likely causes and how should I proceed?
A1: A dark, oily crude product is a common observation in Fischer indole syntheses and can be attributed to several factors. The acidic conditions and elevated temperatures can lead to the formation of polymeric side products and other colored impurities.[1][2] Incomplete reaction or the presence of unreacted starting materials, such as 4-chlorophenylhydrazine and ethyl benzoylacetate, can also contribute to the oily nature of the crude material.
Initial Steps for Purification:
-
TLC Analysis: Before attempting any large-scale purification, it is crucial to analyze the crude product by Thin Layer Chromatography (TLC). This will give you an indication of the number of components present and the relative polarity of your target compound versus the impurities.
-
Solvent Trituration: Attempt to solidify the oil by trituration with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ethyl acetate. This can often induce crystallization of the desired product, leaving many of the more polar, colored impurities in the solvent.
Q2: I am having difficulty purifying my product by recrystallization. It either "oils out" or remains in solution. What is the best approach for recrystallization?
A2: The choice of solvent is critical for successful recrystallization. Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is a moderately polar compound, and a single solvent may not provide the ideal solubility profile. A mixed solvent system is often the most effective approach.
Recommended Recrystallization Protocol:
A proven method for this compound is recrystallization from a toluene/hexane or ethyl acetate/hexane mixture.[3]
Step-by-Step Recrystallization:
-
Dissolve the crude product in a minimal amount of the more polar solvent (the "good" solvent, e.g., toluene or ethyl acetate) at an elevated temperature.
-
Slowly add the less polar solvent (the "poor" solvent, e.g., hexanes) dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.
Troubleshooting Recrystallization Issues
| Problem | Potential Cause | Solution |
| Product "oils out" | The compound is coming out of solution above its melting point. The cooling rate is too fast, or there are significant impurities present. | Re-heat the solution to dissolve the oil, add more of the "good" solvent, and allow for slower cooling. Consider a pre-purification step like a quick filtration through a small plug of silica gel to remove gross impurities. |
| No crystal formation | The solution is not saturated, or the compound is too soluble in the chosen solvent system. | Reduce the volume of the solvent by gentle heating and evaporation. Add more of the "poor" solvent. Try a different solvent system. |
| Poor recovery | The compound is too soluble in the mother liquor. | Ensure the crystallization mixture is thoroughly cooled before filtration. Minimize the amount of cold solvent used for washing the crystals. |
Q3: Column chromatography is giving me poor separation of my target compound from a closely eluting impurity. How can I optimize my chromatography conditions?
A3: Achieving good separation of indole derivatives by column chromatography often requires careful optimization of the mobile phase. A common eluent system for this class of compounds is a mixture of hexanes and ethyl acetate.[4]
Optimizing Column Chromatography:
-
TLC for Method Development: Use TLC to determine the optimal solvent ratio. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.
-
Gradient Elution: If isocratic elution (a constant solvent ratio) fails to provide adequate separation, a gradient elution is recommended. Start with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. This will help to first elute the less polar impurities, followed by your target compound, and finally the more polar impurities.
-
Column Packing and Loading: Ensure the silica gel is properly packed to avoid channeling. Dissolve your crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column in a concentrated band.
Visualizing Your Purification: A Workflow Diagram
Sources
Technical Support Center: Byproduct Analysis in the Synthesis of Ethyl 5-Chloro-3-phenyl-1H-indole-2-carboxylate
Welcome to the Technical Support Center for the synthesis of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this important synthetic process. This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Introduction
The synthesis of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is a multi-step process that, while robust, can be prone to the formation of various byproducts. Understanding the reaction mechanism and potential side reactions is crucial for optimizing yield and purity. This guide will delve into the intricacies of the synthesis, focusing on the identification and mitigation of common impurities.
The primary synthetic route involves the reaction of 2-amino-5-chlorobenzophenone with ethyl oxalyl chloride to form an intermediate, N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester, which is then cyclized to the desired indole.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
Q: My reaction is consistently resulting in a low yield of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate. What are the potential causes and how can I improve it?
A: Low yields can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
1. Purity of Starting Materials:
-
2-Amino-5-chlorobenzophenone: Impurities in this starting material can significantly impact the reaction. Commercial sources may contain related compounds such as 2-amino-2',5-dichlorobenzophenone or over-methylated species if prepared via methylation.[1] It is advisable to verify the purity by melting point (96-98 °C) and spectroscopic methods (NMR, GC-MS) before use. Recrystallization from a suitable solvent like ethanol may be necessary.
-
Ethyl Oxalyl Chloride: This reagent is highly reactive and sensitive to moisture.[2] Hydrolysis of ethyl oxalyl chloride to oxalic acid and hydrochloric acid can occur if anhydrous conditions are not maintained.[2] This not only consumes the reagent but also introduces acidic impurities that can catalyze side reactions. Always use freshly opened or properly stored ethyl oxalyl chloride and ensure all glassware is thoroughly dried.
2. Reaction Conditions:
-
Acylation Step: The initial reaction between 2-amino-5-chlorobenzophenone and ethyl oxalyl chloride is typically carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side product formation. Allowing the temperature to rise can lead to the formation of undesired byproducts.
-
Cyclization Step: The cyclization of the N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester intermediate is often the most critical step. Inadequate temperature or reaction time may lead to incomplete conversion. Conversely, excessively high temperatures can promote degradation or the formation of tar-like substances. A systematic optimization of the cyclization conditions is recommended.
-
Moisture and Air: The presence of moisture can lead to the hydrolysis of the starting material and intermediates. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and moisture-related side reactions.
3. Instability of Intermediates:
-
The N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester intermediate may be susceptible to degradation under prolonged reaction times or elevated temperatures. It is often recommended to use this intermediate in the next step without extensive purification.
Problem 2: Presence of an Impurity with a Molecular Weight of 249.69 g/mol
Q: I am observing a significant byproduct with a molecular weight corresponding to C13H10ClNO2 in my final product. What is this impurity and how can I prevent its formation?
A: This molecular weight corresponds to 5-chloro-3-phenyl-1H-indole-2-carboxylic acid . This is a common byproduct resulting from the hydrolysis of the ethyl ester group of the final product.
Causality:
-
Acidic or Basic Conditions: The presence of acidic or basic residues from the reaction or work-up can catalyze the hydrolysis of the ester. For instance, residual hydrochloric acid from the hydrolysis of ethyl oxalyl chloride or the use of strong bases during work-up can promote this side reaction.
-
Extended Reaction Times or High Temperatures: Prolonged exposure to heat, especially in the presence of water, can facilitate ester hydrolysis.
Troubleshooting Steps:
-
Neutralize the Reaction Mixture: Ensure that the reaction mixture is properly neutralized during the work-up procedure to remove any acidic or basic catalysts.
-
Minimize Water Content: Use anhydrous solvents and reagents to the extent possible. During the work-up, minimize the contact time of the product with aqueous layers.
-
Optimize Purification: If purification is performed using chromatography, ensure the silica gel is neutral. Acidic or basic silica can promote hydrolysis on the column.
-
Recrystallization: Recrystallization of the crude product can often effectively remove the more polar carboxylic acid byproduct.
Problem 3: Formation of a Decarboxylated Byproduct
Q: My analysis shows the presence of 5-chloro-3-phenyl-1H-indole (MW: 227.69 g/mol ). How is this byproduct formed and what can I do to avoid it?
A: The presence of 5-chloro-3-phenyl-1H-indole indicates a decarboxylation reaction, where the ethoxycarbonyl group at the C2 position is lost.
Causality:
-
Thermal Decomposition: Indole-2-carboxylic acids and their esters can undergo decarboxylation upon heating.[3][4] This is particularly prevalent at elevated temperatures, often above the melting point of the compound.
-
Acid or Metal Catalysis: The decarboxylation can be catalyzed by strong acids or certain transition metals.[3]
Troubleshooting Steps:
-
Temperature Control: Avoid excessive temperatures during the reaction, work-up, and purification steps. If distillation is used for solvent removal, employ reduced pressure to keep the temperature low.
-
Avoid Strong Acids: If possible, use milder acidic conditions for the cyclization step.
-
Purification Conditions: During purification, especially distillation or high-temperature drying, monitor the temperature closely.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic NMR signals for ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate that I should look for?
A: The 1H NMR spectrum of the product will show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), aromatic protons in the phenyl and indole rings, and a broad singlet for the N-H proton of the indole, typically downfield. The 13C NMR will show a signal for the ester carbonyl carbon around 160-165 ppm.
Q2: Which analytical techniques are best suited for identifying byproducts in this reaction?
A: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and initial identification of the number of components.
-
High-Performance Liquid Chromatography (HPLC): For quantifying the purity of the final product and separating closely related impurities. A reverse-phase C18 column with a UV detector is a common setup for indole derivatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts by providing molecular weight and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Essential for the definitive structural elucidation of the final product and any isolated byproducts.
Q3: Can I use a different synthetic route to avoid some of these byproducts?
A: Yes, alternative indole syntheses exist, such as the Fischer, Bischler-Möhlau, or Nenitzescu methods. However, each has its own set of potential byproducts. For example, the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone or aldehyde, can lead to regioisomeric byproducts if an unsymmetrical ketone is used.[5] The Bischler-Möhlau synthesis can also suffer from low yields and the formation of multiple products.[6] The choice of synthetic route should be carefully considered based on the desired substitution pattern and the potential for side reactions.
Experimental Protocols & Data
Table 1: Key Reagent Properties
| Reagent | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |
| 2-Amino-5-chlorobenzophenone | 231.68 | 96-98 | 207 | Skin/eye irritant |
| Ethyl oxalyl chloride | 136.53 | - | 135 | Corrosive, moisture sensitive |
Protocol 1: Synthesis of N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester
-
To a stirred solution of 2-amino-5-chlorobenzophenone (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a base (e.g., pyridine, 1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl oxalyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often used directly in the next step.
Protocol 2: Cyclization to Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
-
Dissolve the crude N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester in a suitable high-boiling solvent (e.g., toluene or xylene).
-
Add a cyclizing agent (e.g., polyphosphoric acid or a Lewis acid like TiCl4).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and carefully quench with an ice-water mixture.
-
Extract the product with an organic solvent, wash with a sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthesis and Major Byproduct Pathways
Caption: Main synthesis and common byproduct pathways.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Systematic troubleshooting for low reaction yield.
References
-
PubChem. ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate. [Link]
-
LookChem. ETHYL 5-CHLORO-3-PHENYL-1H-INDOLE-2-CARBOXYLATE 21139-32-2 wiki. [Link]
-
Wikipedia. Oxalyl chloride. [Link]
- Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
PubChem. 2-Amino-5-chlorobenzophenone. [Link]
- Google Patents. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone.
- Maslarska V, et al. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its process related impurities. Pharmacia. 2022;69(2):339-345.
- Suryakant Patil et al. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. J. Chem. Pharm. Res. 2015;7(8):497-501.
-
Levesque, P., Fournier, P. Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[7]-Aryl Shift. J. Org. Chem. 2010;75(20):7033-7036.
-
ResearchGate. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. [Link]
- Khanage, S. G., et al. Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Arabian Journal of Chemistry. 2014;7(5):795-801.
-
LookChem. Cas 349125-08-2,N-(5-Chloropyridin-2-yl)oxalaMic acid ethyl ester. [Link]
- Google Patents. CN101993414A - Oxalyl chloride monoethyl ester and production process thereof.
-
NIH. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. [Link]
-
NIH. A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. [Link]
-
ConnectSci. An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. [Link]
-
Master Organic Chemistry. Decarboxylation. [Link]
- Google Patents. CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.
-
Chemical Communications (RSC Publishing). Iodine-mediated regioselective C2-amination of indoles and a concise total synthesis of (±)-folicanthine. [Link]
-
ResearchGate. Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. [Link]
-
Organic Syntheses. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. [Link]
-
The Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
YouTube. Decarboxylation of Carboxylic Acids. [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
-
NIH. 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study. [Link]
-
ResearchGate. (PDF) 2-Amino-5-chlorobenzophenone. [Link]
-
FOLIA. Photochemical C–H Activation: Generation of Indole and Carbazole Libraries, and First Total Synthesis of Clausenawalline D. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. [Link]
-
Reddit. Removing oxalyl chloride from acid chloride intermediate in ester formation. [Link]
-
ResearchGate. Bischler Indole Synthesis. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
University of California, Irvine. Indoles. [Link]
Sources
- 1. CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone - Google Patents [patents.google.com]
- 2. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]
- 3. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | C17H14ClNO2 | CID 737953 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
comparative study of different synthetic routes to ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
This comparative guide details the synthetic pathways to ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate , a privileged scaffold in medicinal chemistry utilized for antiviral (e.g., HIV-1 NNRTIs) and anticancer research.
The guide evaluates three distinct methodologies: the Reductive Cyclization (Fürstner) , the Classical Fischer Indole Synthesis , and a Modern Modular Approach (C3-Arylation) .
Executive Summary & Route Selection
The synthesis of 2,3-disubstituted indoles requires careful selection of precursors to control regiochemistry. For ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (CAS: 21139-32-2), the choice of route depends on scale, available starting materials, and the need for analog generation.
| Feature | Route A: Reductive Cyclization (Fürstner) | Route B: Fischer Indole Synthesis | Route C: C3-Functionalization (Modular) |
| Key Precursors | 2-Amino-5-chlorobenzophenone + Ethyl oxalyl chloride | 4-Chlorophenylhydrazine + Ethyl phenylpyruvate | Ethyl 5-chloroindole-2-carboxylate + Ph-B(OH)₂ |
| Mechanism | Titanium-mediated Carbonyl Coupling (McMurry-type) | [3,3]-Sigmatropic Rearrangement | Electrophilic Halogenation / Suzuki Coupling |
| Yield | High (78-81%) | Moderate to Good (50-70%) | High (Stepwise: >85%) |
| Scalability | High (Process Chemistry) | High (Industrial Standard) | Moderate (MedChem/Discovery) |
| Atom Economy | Moderate (Ti waste) | High (Ammonia loss) | Lower (Bromination waste) |
| Primary Use | Target-Specific Manufacturing | Large-Scale Production | Analog Library Generation |
Detailed Technical Analysis
Route A: Reductive Cyclization (Fürstner Modification)
This route is often preferred for "process" scale-up of this specific molecule due to the availability of the benzophenone precursor and the high convergence of the final step. It avoids the regioselectivity issues sometimes seen in Fischer syntheses.
-
Mechanism: The reaction proceeds via the acylation of 2-amino-5-chlorobenzophenone with ethyl oxalyl chloride to form an
-ketoamide. This intermediate undergoes a low-valent titanium (LVT) mediated reductive cyclization (McMurry-type) to close the C2-C3 bond. -
Critical Reagents: Titanium(III) chloride (TiCl₃), Zinc dust, Pyridine.
Route B: Fischer Indole Synthesis (via Japp-Klingemann)
The classical approach remains robust. It typically utilizes the Japp-Klingemann reaction to generate the necessary hydrazone from 4-chloroaniline (via diazonium salt) and an activated methylene compound (like ethyl
-
Mechanism:
-
Diazotization: 4-chloroaniline
4-chlorophenyldiazonium salt. -
Japp-Klingemann: Reaction with ethyl 2-benzyl-3-oxobutanoate yields the phenylhydrazone of ethyl phenylpyruvate (with deacylation).
-
Fischer Cyclization: Acid-mediated tautomerization to ene-hydrazine, [3,3]-sigmatropic shift, and ammonia elimination.
-
-
Challenges: Handling of diazonium salts; potential for polymerization during the harsh acidic cyclization step.
Route C: Modular C3-Arylation (Suzuki-Miyaura)
For research laboratories requiring analogs (e.g., changing the 3-phenyl group to 3-pyridyl), this route is superior. It starts from the commercially available ethyl 5-chloroindole-2-carboxylate.
-
Workflow:
-
C3-Bromination: Regioselective bromination using NBS.
-
Suzuki Coupling: Pd-catalyzed cross-coupling with phenylboronic acid.
-
-
Advantage: Mild conditions; allows late-stage diversification.
Visualized Reaction Mechanisms
Diagram 1: The Reductive Cyclization Pathway (Route A)
This workflow illustrates the conversion of the benzophenone derivative into the indole core via Titanium-mediated coupling.
Caption: Route A proceeds via acylation followed by a reductive closure of the dicarbonyl intermediate.[1][2][3]
Diagram 2: The Fischer Indole Pathway (Route B)
This diagram details the Japp-Klingemann sequence leading to the key hydrazone intermediate.
Caption: Route B utilizes the Japp-Klingemann reaction to access the hydrazone, followed by acid-mediated Fischer cyclization.[2]
Experimental Protocols
Protocol A: Reductive Cyclization (Recommended for Target Synthesis)
Source: Adapted from Fürstner et al. and Chempedia [1, 4].
-
Acylation Step:
-
Charge a flask with 2-amino-5-chlorobenzophenone (13.9 g, 60 mmol), DCM (100 mL), and pyridine (20 mL).
-
Cool to 0°C. Add ethyl oxalyl chloride (9.6 g, 70.3 mmol) dropwise over 45 min.
-
Stir at ambient temperature for 1.5 h.
-
Quench with saturated NaHCO₃. Extract with DCM, dry over Na₂SO₄, and evaporate to yield the oxalamic acid ethyl ester intermediate.
-
-
Cyclization Step:
-
Prepare a slurry of TiCl₃ (or TiCl₄/Zn) in DME or THF.
-
Add the crude intermediate and Zn dust (activator).
-
Reflux for 2 hours. The color typically shifts (Violet
Black). -
Cool, filter through Celite to remove inorganic salts.
-
Concentrate and recrystallize from Toluene/Hexane.
-
Expected Yield: 78–81% (Pale yellow needles).
-
Protocol C: Modular Suzuki Coupling (Recommended for Analogs)
Source: Adapted from standard C3-arylation protocols [5, 6].
-
Bromination:
-
Dissolve ethyl 5-chloroindole-2-carboxylate (1.0 eq) in DMF.
-
Add N-bromosuccinimide (NBS) (1.05 eq) at 0°C. Stir for 1 h.
-
Precipitate with water, filter, and dry to obtain ethyl 3-bromo-5-chloroindole-2-carboxylate.
-
-
Suzuki Coupling:
-
Suspend the 3-bromoindole (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in Toluene/Ethanol/Water (4:1:1).
-
Degas with Argon. Add Pd(PPh₃)₄ (5 mol%).
-
Heat at 90°C for 4–6 hours.
-
Workup: Extract with EtOAc, wash with brine, purify via column chromatography (Hexane/EtOAc).
-
Expected Yield: 85–92% (for the coupling step).
-
References
-
Chempedia. Preparation of Ethyl 5-chloro-3-phenylindole-2-carboxylate. LookChem. Available at: [Link]
-
National Institutes of Health (NIH). Design, synthesis, antitubercular and antiviral properties of new spirocyclic indole derivatives. PMC. Available at: [Link]
-
Pittelkow, M. Ethyl 5-Chloro-3-Phenylindole-2-Carboxylate Synthesis Procedure. Kiku.dk. Available at: [Link]
-
RSC Publishing. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Available at: [Link]
-
ChemRxiv. Regiodivergent N1- and C3- Carboxylation of Indoles. Available at: [Link]
Sources
A Comparative Benchmarking Guide to Ethyl 5-Chloro-3-Phenyl-1H-Indole-2-Carboxylate Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, primarily due to their central role in regulating a vast array of cellular processes. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. The indole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of many biologically active compounds. This guide provides an in-depth comparative analysis of a specific class of indole derivatives, ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylates, as potent kinase inhibitors, benchmarking their performance against established drugs.
The Ethyl 5-Chloro-3-Phenyl-1H-Indole-2-Carboxylate Scaffold: A Promising Kinase Inhibitor Template
The ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate core structure presents a versatile template for the design of kinase inhibitors. The indole ring system can engage in various interactions within the ATP-binding pocket of kinases, including hydrogen bonding and hydrophobic interactions. The substituents at the C2, C3, and C5 positions offer opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The 5-chloro substitution, in particular, has been shown to contribute to the inhibitory activity of this class of compounds.
Caption: General structure of the ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate scaffold.
Comparative Inhibitory Activity Against Key Kinase Targets
To objectively assess the potential of this scaffold, we have compiled and compared the in vitro inhibitory activities (IC50 values) of representative derivatives against three clinically relevant kinases: Epidermal Growth Factor Receptor (EGFR), BRAF, and Glycogen Synthase Kinase-3β (GSK-3β). Their performance is benchmarked against well-established, clinically approved inhibitors.
| Compound/Drug | Target Kinase | IC50 (nM) | Reference |
| Indole Derivative 3e (m-piperidinyl derivative) | EGFR | 68 | [1][2] |
| Indole Derivative 3a-e (range) | EGFR | 68-89 | [1][2] |
| Erlotinib | EGFR | 80 | [1][2][3] |
| Gefitinib | EGFR | 7-1185 (cell-dependent) | [4] |
| Indole Derivative 3e (m-piperidinyl derivative) | BRAF (V600E) | More potent than Erlotinib, less than Vemurafenib | [1][2] |
| Vemurafenib | BRAF (V600E) | - (Potent inhibitor) | [5][6] |
| Dabrafenib | BRAF (V600E) | - (Potent inhibitor) | |
| Indole Derivative Aii11 | GSK-3β | - (Excellent inhibitory activity) | [7] |
| Indole Derivatives Aii1, Aii2, Aii3 | GSK-3β | - (Promising inhibitory activity) | [7] |
| CHIR-99021 | GSK-3β | 7 | [8] |
| Kenpaullone | GSK-3β | - (GSK-3 inhibitor) | [9] |
Analysis of Performance:
The data clearly indicates that derivatives of the ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate scaffold exhibit potent inhibitory activity against EGFR, with the m-piperidinyl derivative 3e demonstrating an IC50 value of 68 nM, which is more potent than the established EGFR inhibitor Erlotinib (IC50 = 80 nM)[1][2][3]. This highlights the potential of this scaffold for developing novel anti-cancer agents targeting EGFR-driven malignancies.
Against the BRAF V600E mutant, a key driver in melanoma and other cancers, derivative 3e also shows significant activity, outperforming Erlotinib, although it is less potent than the specific BRAF inhibitor Vemurafenib[1][2]. This suggests a potential for dual EGFR/BRAF inhibitory activity, which could be advantageous in overcoming resistance mechanisms in certain cancers[10][11].
For GSK-3β, a kinase implicated in various pathologies including neurodegenerative diseases and cancer, indole derivatives have shown "excellent" and "promising" inhibitory activity[7]. While direct IC50 values for the ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate derivatives against GSK-3β are not specified in the initial screen, the general promise of the indole scaffold warrants further investigation and optimization against this target. The benchmark inhibitors CHIR-99021 and Kenpaullone provide a high bar for potency, with CHIR-99021 having an IC50 of 7 nM[8].
Signaling Pathways and Therapeutic Rationale
Understanding the signaling context of these kinase targets is crucial for appreciating the therapeutic potential of their inhibitors.
EGFR/BRAF Signaling Pathway
The EGFR/BRAF pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, mutations in EGFR or BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.
Caption: Simplified EGFR/BRAF signaling pathway and points of inhibition.
Inhibitors targeting EGFR, like Erlotinib and the presented indole derivatives, block the initial signal transduction step. BRAF inhibitors, such as Vemurafenib, act further downstream. Dual inhibitors could offer a more comprehensive blockade of this oncogenic pathway.
GSK-3β Signaling Pathway
GSK-3β is a multifunctional serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell fate, and inflammation[12]. Its dysregulation is linked to Alzheimer's disease, bipolar disorder, and cancer.
Caption: Simplified Wnt/β-catenin signaling pathway involving GSK-3β.
In the canonical Wnt pathway, GSK-3β is a key component of the "destruction complex" that targets β-catenin for degradation. Inhibition of GSK-3β, therefore, leads to the stabilization and nuclear translocation of β-catenin, activating the transcription of target genes.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The following is a detailed, step-by-step methodology for determining the IC50 values of kinase inhibitors, such as the ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate derivatives, using the commercially available ADP-Glo™ Kinase Assay (Promega). This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., EGFR, BRAF, GSK-3β)
-
Kinase-specific substrate and cofactors
-
ATP solution
-
Kinase buffer (specific to the kinase being assayed)
-
Test compounds (indole derivatives and reference inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds and reference inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).
-
The final DMSO concentration in the kinase reaction should be kept low (typically ≤ 1%) to avoid solvent effects.
-
-
Kinase Reaction Setup:
-
In a multiwell plate, add the following components in the specified order:
-
Kinase buffer.
-
Test compound or DMSO (for control wells).
-
Kinase enzyme.
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP and the specific substrate in kinase buffer.
-
Add this ATP/substrate mixture to each well to start the kinase reaction.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Self-Validation and Causality:
This protocol includes inherent self-validating steps. The use of positive (no inhibitor) and negative (no enzyme) controls ensures that the measured signal is due to the specific kinase activity. The serial dilution of the inhibitor allows for the determination of a dose-dependent effect, confirming that the observed inhibition is not an artifact. The choice of the ADP-Glo™ assay is based on its high sensitivity, broad applicability to different kinases, and resistance to interference from colored or fluorescent compounds, thus ensuring the trustworthiness of the generated data[13][14][15].
Conclusion and Future Directions
The ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The demonstrated potent activity against EGFR and promising activity against BRAF suggest the potential for developing single-agent or dual-targeting anticancer drugs. Further exploration of this scaffold against GSK-3β is also warranted based on the known activity of other indole derivatives.
Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the indole and phenyl rings to optimize potency and selectivity.
-
Kinome-wide Profiling: Screening of the most potent derivatives against a broad panel of kinases to assess their selectivity profile and identify potential off-target effects.
-
In Vivo Efficacy Studies: Evaluation of the most promising compounds in relevant animal models of cancer and other diseases to assess their therapeutic potential.
-
Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds to ensure they have suitable drug-like properties.
By leveraging the insights from this comparative guide and pursuing these future directions, researchers and drug development professionals can unlock the full therapeutic potential of this versatile chemical scaffold.
References
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- Youssif, B. G. M., Abdel-Atty, M. M. K., Al-Karmalawy, A. A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals.
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structure-activity relationship (SAR) studies of 5-chloro-3-phenyl-1H-indole-2-carboxylates
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-3-Phenyl-1H-Indole-2-Carboxylates and Their Analogs as Potent Therapeutic Agents
Introduction: The Privileged 5-Chloro-1H-Indole-2-Carboxylate Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds, including numerous approved drugs. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a "privileged scaffold" for drug discovery. Within this broad class, derivatives of indole-2-carboxylic acid have garnered significant attention, particularly as anticancer agents.[1][2] The introduction of a chlorine atom at the 5-position of the indole ring is a common strategy to enhance the biological activity of these compounds, often leading to improved potency and metabolic stability. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-chloro-3-phenyl-1H-indole-2-carboxylates and their closely related carboxamide analogs, with a focus on their development as inhibitors of key oncogenic pathways.
Comparative Structure-Activity Relationship (SAR) Analysis
The therapeutic efficacy of 5-chloro-1H-indole-2-carboxylate derivatives is profoundly influenced by the nature and position of various substituents on the indole scaffold. The following sections dissect the SAR of this class of compounds, drawing comparisons from multiple studies to elucidate the structural requirements for potent biological activity.
The Critical Role of the C2-Substituent: Carboxylates vs. Carboxamides
While the core topic focuses on indole-2-carboxylates, a significant body of research exists for the corresponding indole-2-carboxamides. The conversion of the carboxylic acid or its ester to an amide provides a versatile handle to modulate the compound's physicochemical properties and to introduce additional interaction points with the biological target.
Studies have shown that the nature of the amide substituent is a key determinant of activity. For instance, in a series of 5-chloro-3-(substituted)-1H-indole-2-carboxamides, the introduction of a phenethyl amide moiety was found to be crucial for potent antiproliferative action against breast cancer cell lines (MCF-7).[3] This suggests that the amide nitrogen and the appended group can engage in critical hydrogen bonding and hydrophobic interactions within the target's binding site. The activity of these carboxamides was often superior to analogues with different linkers, highlighting the importance of the C2-substituent in orienting the molecule for optimal target engagement.[3]
Influence of Substituents at the C3-Position
The C3-position of the indole ring offers a prime location for introducing substituents that can significantly impact potency and selectivity. The presence of a phenyl group at this position is a common feature in many active indole derivatives.
In the context of anticancer activity, arylthioindoles, where an aryl group is linked to the C3-position via a sulfur atom, have been identified as potent inhibitors of tubulin polymerization.[4] While not a direct C-C phenyl linkage, these studies underscore the importance of an aromatic moiety at C3 for interaction with the colchicine binding site on β-tubulin.[4] The metabolic stability of indole derivatives can also be influenced by the C3-substituent. For instance, replacing a C2-ester with a more stable group and maintaining a phenyl at C2 was shown to improve the metabolic profile.[4]
Impact of N1-Indole Nitrogen Substitution
The indole N-H group can act as a hydrogen bond donor. However, its substitution can be exploited to modulate lipophilicity, solubility, and target interactions. In a series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives, which are closely related to the indole scaffold, the nature of the substituent on the indoline nitrogen was found to be critical for their inhibitory activity against NF-κB.[5] While this study was on the reduced indoline core, it provides valuable insights into the potential impact of N1-substitution on the biological activity of the corresponding indoles.
The Significance of the 5-Chloro Substituent
The presence of a chlorine atom at the 5-position is a recurring theme in many potent indole-based inhibitors. This substitution can enhance activity through several mechanisms, including:
-
Increased Lipophilicity: The chloro group increases the overall lipophilicity of the molecule, which can improve membrane permeability and access to intracellular targets.
-
Electronic Effects: The electron-withdrawing nature of chlorine can modulate the electron density of the indole ring system, influencing its interaction with target proteins.
-
Specific Interactions: The chlorine atom can participate in favorable halogen bonding or hydrophobic interactions within the active site of the target enzyme.
For example, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide was identified as a highly potent, non-nucleoside inhibitor of HIV-1 reverse transcriptase, demonstrating the favorable contribution of the 5-chloro substituent in a different therapeutic area.[6] In the realm of anticancer agents, numerous potent 5-chloro-indole derivatives targeting EGFR and other kinases have been reported.[7][8]
Tabular Summary of SAR Data
The following table summarizes the structure-activity relationship data for a selection of 5-chloro-1H-indole-2-carboxylate and carboxamide derivatives from the literature, highlighting the impact of various substitutions on their anticancer activity.
| Compound ID | Core Structure | R1 (at C2) | R2 (at C3) | R3 (on N1) | Biological Activity (IC50/GI50) | Target/Cell Line | Reference |
| IVc | 5-Chloro-indole-2-carboxamide | -NH-(CH2)2-(4-morpholinyl) | -CH2OH | H | 0.12 µM | EGFR | [7] |
| 3e | 5-Chloro-indole-2-carboxylate | -OCH2CH3 | -CH2NH(CH2)2-(m-piperidin-1-yl)phenyl | H | 68 nM | EGFR | [7] |
| Va | 5-Chloro-indole-2-carboxamide | -NH-(CH2)2-phenyl | -H | H | 26 nM | Overall antiproliferative | [9] |
| 5f | 5-Chloro-indole-2-carboxamide | -NH-(CH2)2-(p-morpholinyl)phenyl | -(E)-CH=CHOCH3 | H | 9.5 nM | EGFRT790M | [8] |
| 5g | 5-Chloro-indole-2-carboxamide | -NH-(CH2)2-(p-piperidin-1-yl)phenyl | -(E)-CH=CHOCH3 | H | 11.9 nM | EGFRT790M | [8] |
This table is a representative summary. For detailed structures and a complete list of compounds, please refer to the cited literature.
Key Biological Targets and Mechanisms of Action
5-Chloro-3-phenyl-1H-indole-2-carboxylate derivatives and their analogs have been shown to exert their anticancer effects by targeting several key proteins involved in cancer cell proliferation and survival.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and differentiation. Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer drug development. Several 5-chloro-indole derivatives have been designed as potent inhibitors of both wild-type and mutant forms of EGFR, such as the T790M resistance mutation.[7][8] These compounds typically bind to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling.
Caption: EGFR signaling pathway and its inhibition by 5-chloro-indole derivatives.
Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with microtubule dynamics are among the most effective anticancer drugs.[10] Several classes of indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[4][11][12] Arylthioindoles, which feature an aromatic ring at the C3-position, are a prominent class of indole-based tubulin inhibitors.[4]
Experimental Protocols
The following sections provide generalized, step-by-step methodologies for the synthesis and biological evaluation of 5-chloro-1H-indole-2-carboxylate derivatives, based on protocols described in the literature.[7]
General Synthesis of Ethyl 5-chloro-3-substituted-1H-indole-2-carboxylates
This protocol outlines a common synthetic route for preparing the title compounds.
Caption: General synthetic workflow for 3-substituted-5-chloro-indole-2-carboxylates.
Step-by-Step Protocol:
-
Synthesis of Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate (Representative Example):
-
To a solution of ethyl 5-chloro-1H-indole-2-carboxylate in a suitable solvent (e.g., ethanol), add an aqueous solution of formaldehyde (37%) and phenethylamine.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product.
-
Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[7]
-
In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic effects of the synthesized compounds against cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in a suitable culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and a reference drug (e.g., doxorubicin) in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for a further 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that causes 50% inhibition of cell viability) values by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[3]
-
Conclusion and Future Directions
The 5-chloro-3-phenyl-1H-indole-2-carboxylate scaffold and its carboxamide analogs represent a versatile and highly promising class of compounds for the development of novel anticancer agents. The structure-activity relationship studies have revealed several key insights:
-
The C2-position is critical, with carboxamides often showing enhanced potency due to the potential for additional interactions. The nature of the amide substituent is a key determinant of activity.
-
The C3-position is amenable to the introduction of various substituents, with aromatic groups playing a significant role in target engagement, particularly for tubulin inhibitors.
-
The 5-chloro substituent is a consistent feature in many potent derivatives, highlighting its importance for overall activity.
Future research in this area should focus on the synthesis and evaluation of novel analogs with diverse substitution patterns to further refine the SAR and to develop compounds with improved potency, selectivity, and pharmacokinetic properties. The exploration of different linkers at the C2- and C3-positions, as well as the introduction of various substituents on the C3-phenyl ring, could lead to the discovery of next-generation inhibitors with superior therapeutic profiles. Moreover, detailed mechanistic studies are warranted to fully elucidate the molecular basis of action for the most promising compounds and to identify potential biomarkers for patient stratification.
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Abdelrahman, M. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5263. [Link]
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Aljabr, G., et al. (2022). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry, 17(1), 1-10. [Link]
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Bandi, S., et al. (2016). Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. Bioorganic & Medicinal Chemistry Letters, 26(6), 1639-1644. [Link]
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La Regina, G., et al. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(13), 5211-5231. [Link]
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Youssif, B. G. M., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1297. [Link]
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Abdelrahman, M. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5673. [Link]
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Williams, T. M., et al. (1993). 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry, 36(9), 1291-1294. [Link]
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Assessing the Selectivity of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate Derivatives
Executive Summary: The Indole-2-Carboxylate Scaffold[1][2][3]
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (CAS: 21139-32-2) represents a privileged scaffold in medicinal chemistry. While the ethyl ester itself is often utilized as a stable precursor or prodrug, its carboxamide and acid derivatives have emerged as potent effectors in two critical therapeutic areas: Oncology (Targeted Kinase Inhibition) and Virology (HIV-1 Inhibition) .
This guide objectively assesses the selectivity profile of these derivatives. Unlike non-specific cytotoxic agents, the value of this scaffold lies in its ability to discriminate between:
-
Mutant vs. Wild-Type Kinases: Specifically EGFR
(resistant) vs. EGFR . -
Viral vs. Host Targets: HIV-1 Reverse Transcriptase (RT) vs. host polymerases.
-
Therapeutic Efficacy vs. Cardiotoxicity: Balancing potency against hERG channel inhibition.
Mechanism of Action & Selectivity Logic[4]
To assess selectivity, one must understand the binding topology. The 5-chloro substitution is not arbitrary; it occupies a specific hydrophobic pocket in target proteins, enhancing affinity while often reducing metabolic liability compared to methoxy or unsubstituted analogs.
Oncology: Dual EGFR/BRAF Modulation
Derivatives of this scaffold function as ATP-competitive inhibitors. The indole core mimics the adenine ring of ATP, while the 3-phenyl (or substituted phenyl) moiety extends into the hydrophobic back pocket (selectivity gate).
-
Selectivity Driver: The 5-chloro group enhances halogen bonding with residues in the hinge region (e.g., Met793 in EGFR), improving potency against the T790M "gatekeeper" mutation which confers resistance to first-generation inhibitors like Erlotinib.
Virology: NNRTI Activity
In HIV-1, these derivatives bind to the Non-Nucleoside Inhibitor Binding Pocket (NNIBP), an allosteric site distinct from the catalytic active site.
-
Selectivity Driver: The 3-phenyl ring (often modified to a sulfone or linked aryl group in optimized derivatives) induces a conformational change that locks the p66 subunit in an inactive state.
Comparative Analysis: Performance vs. Alternatives
The following data summarizes the performance of 5-chloro-3-phenyl-indole-2-carboxamide derivatives (synthesized from the ethyl ester precursor) against industry standards.
Table 1: Kinase Selectivity Profile (Oncology Focus)
Data synthesized from recent structure-activity relationship (SAR) studies [1, 3].
| Compound Class | Target: EGFR | Target: EGFR | Selectivity Index (SI) | Primary Advantage |
| 5-Cl-3-Ph-Indole Derivative | 68 - 85 nM | 9.5 - 12 nM | ~7.0 | High potency against resistant mutants |
| Erlotinib (Standard) | 80 nM | >3,000 nM | < 0.1 | Effective only on sensitizing mutations |
| Osimertinib (3rd Gen) | 12 nM | 1 - 5 nM | ~2.4 | Clinical Standard; high efficacy |
| Alternative Indoles (5-OMe) | 45 nM | 150 nM | 0.3 | Lower selectivity; higher off-target toxicity |
*
Table 2: Safety & Off-Target Liability
Comparison of hERG inhibition, a critical marker for cardiotoxicity (QTc prolongation).
| Scaffold Substituent (C5 Position) | hERG Inhibition ( | LogD (Lipophilicity) | Risk Assessment |
| 5-Chloro (Target) | > 15 µM | ~3.5 | Low Risk (Preferred) |
| 5-Methoxy | 0.8 µM | ~3.1 | High Risk (Cardiotoxic) |
| 5-Trifluoromethyl | 1.2 µM | ~4.2 | Moderate/High Risk |
Insight: The 5-chloro substituent provides the optimal balance.[1] It maintains the lipophilicity required for cell permeability without the excessive polarity that often triggers hERG channel binding [6].
Visualizing the Screening Workflow
The following diagram illustrates the logical flow for assessing the selectivity of these derivatives, moving from the ethyl ester precursor to the final bioactive candidate.
Figure 1: Validated screening cascade for converting the ethyl ester scaffold into a therapeutic lead. Note the bifurcation for Oncology vs. Virology tracks.
Experimental Protocols
To replicate the selectivity data presented above, use the following standardized protocols. These are designed to be self-validating (including positive/negative controls).
Protocol A: Differential Kinase Inhibition Assay (EGFR)
Objective: Determine the Selectivity Index (SI) for Mutant vs. Wild-Type EGFR.
Reagents:
-
Recombinant EGFR
and EGFR enzymes. -
Poly-(Glu,Tyr) 4:1 substrate.
- P-ATP or ADP-Glo™ Reagent.
-
Control: Erlotinib (Positive control), DMSO (Vehicle).
Workflow:
-
Preparation: Dissolve the ethyl indole derivative (hydrolyzed to free acid or amide form) in DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 10 µM).
-
Incubation: Mix kinase (5 ng), substrate (0.2 mg/mL), and compound in reaction buffer (20 mM HEPES, 10 mM MgCl
). Incubate for 15 min at RT. -
Reaction: Initiate with ATP (at
concentration for each specific mutant to ensure competitive validity). Incubate 60 min at 30°C. -
Detection: Stop reaction (EDTA) and measure luminescence/radioactivity.
-
Validation: The assay is valid ONLY if Erlotinib
for EGFR is within 20-100 nM.
Protocol B: Selectivity Index (SI) Calculation via Cell Viability
Objective: Distinguish between antiproliferative efficacy and general cytotoxicity.
Cell Lines:
-
Target: H1975 (NSCLC, EGFR
). -
Counter-Screen: HEK-293 (Normal Human Embryonic Kidney) or HFL-1 (Fibroblast).
Workflow:
-
Seed cells (3,000 cells/well) in 96-well plates. Adhere for 24h.
-
Treat with compound (gradient 0.01 - 100 µM) for 72h.
-
Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO.
-
Calculation:
-
Target Metric: An SI > 10 is considered promising for lead development.
-
Synthesis & Derivatization Context
The "ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate" is rarely the final drug. It is the divergent point .
-
Hydrolysis (LiOH/THF): Yields the carboxylic acid, essential for hydrogen bonding in the active site.
-
Amidation: Reaction with substituted amines (e.g., piperazine, morpholine) creates the "tail" that interacts with the solvent-exposed region of the kinase, dramatically improving solubility and selectivity [3, 5].
Critical Quality Attribute (CQA): Ensure the 5-chloro position is stable. De-chlorination during metabolic incubation (microsomal stability assay) indicates poor pharmacokinetic potential.
References
-
Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives. MDPI. (2023). Validates the 5-chloro substitution for EGFR inhibition.[2][1]
-
5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry. Establishes the scaffold's utility in virology.
-
Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-benzamides. MDPI. Comparative data on chlorination and lipophilicity.[1][3]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. NIH/PubMed. Discusses hERG liability and the safety advantage of the 5-chloro substituent.
-
PubChem Compound Summary: Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate. National Library of Medicine. Chemical structure and property data.
-
Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. NIH. Expands the scope to Integrase inhibition.[4]
Sources
- 1. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-Chloro-3-Phenyl-1H-indole-2-carboxylate
As researchers and drug development professionals, our work with novel chemical entities like ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate demands not only precision in our experiments but also unwavering diligence in our safety and disposal protocols. The integrity of our research and the safety of our workplace depend on a comprehensive understanding of a compound's lifecycle, from synthesis to disposal. This guide provides a procedural framework for the safe and compliant disposal of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate, grounding every recommendation in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is a halogenated aromatic heterocyclic compound. While comprehensive toxicological data may be limited for novel compounds, information aggregated from suppliers and safety databases provides a clear directive for cautious handling.
According to aggregated GHS (Globally Harmonized System) data, this compound presents the following potential hazards[1]:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
The primary structural feature dictating its disposal pathway is the presence of a chlorine atom on the indole ring, classifying it unequivocally as a halogenated organic compound . This classification is the cornerstone of its waste management plan.
Table 1: Chemical and Hazard Summary
| Property | Value / Classification | Source |
| IUPAC Name | ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | PubChem[2] |
| CAS Number | 21139-32-2 | PubChem[2] |
| Molecular Formula | C₁₇H₁₄ClNO₂ | PubChem[2] |
| GHS Hazard Codes | H315, H319, H335 | ECHA C&L Inventory[1] |
| Waste Class | Halogenated Organic Waste | Science Ready[3], Bucknell University[4] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | Fisher Scientific[5] |
The Core Principle: Meticulous Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its strict segregation into a dedicated Halogenated Organic Waste stream.
Causality: Halogenated organic compounds cannot be disposed of via typical solvent recovery methods like fuel blending. Their combustion can produce highly toxic and persistent environmental pollutants, such as dioxins and hydrochloric acid. Therefore, they require specialized high-temperature incineration at regulated hazardous waste facilities.[4] Mixing halogenated waste with non-halogenated streams contaminates the entire container, needlessly elevating the disposal cost and complexity for all the contained waste.[6][7]
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the step-by-step process for disposing of the compound and associated contaminated materials.
3.1. Required Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory exposure.[5][8]
-
Eye Protection: ANSI-rated safety glasses or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of dust or vapors.[5][8]
3.2. Disposal of Neat (Pure) Compound and Contaminated Solids
This applies to expired reagents, residual amounts from weighing, or contaminated disposable labware (e.g., weigh boats, pipette tips, gloves).
-
Prepare Waste Container: Locate your laboratory's designated "Halogenated Organic Solid Waste" container. Ensure it is clearly labeled and not overfilled.
-
Transfer Waste: Carefully transfer the solid compound or contaminated item directly into the designated waste container. Minimize the generation of dust.
-
Seal Container: Securely close the waste container lid immediately after adding the waste.
3.3. Decontamination and Disposal of Contaminated Glassware
-
Initial Rinse (Hazardous): Perform an initial rinse of the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate) to dissolve the residue.
-
Collect Rinsate: This first rinsate is considered hazardous waste. Decant it into your laboratory's designated "Halogenated Organic Liquid Waste" container.[7][9]
-
Subsequent Rinses: Perform at least two additional rinses with the solvent. These subsequent rinses should also be collected in the halogenated liquid waste container to ensure thorough decontamination.
-
Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.
3.4. Waste Container Management
-
Labeling: All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical names of all components (no abbreviations), and the approximate percentage of each.[4][7]
-
Storage: Keep waste containers tightly sealed except when adding waste.[7][10] Store them in a designated, secondary containment-equipped Satellite Accumulation Area within the lab.[10]
-
Pickup: When the container is approximately ¾ full or has reached your institution's storage time limit (e.g., 150 days), submit a hazardous waste pickup request through your institution's Environmental Health & Safety (EHS) department.[11]
Disposal Decision Workflow
The following diagram illustrates the logical flow for characterizing and disposing of waste generated from work with ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate.
Caption: Decision workflow for proper segregation and disposal.
Emergency Procedures: Spill and Exposure
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated waste bag.
-
Place the bag into the "Halogenated Organic Solid Waste" container.
-
Clean the spill area thoroughly with soap and water.[12]
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8][13]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[5][8]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[5][8]
By adhering to these scientifically-grounded procedures, you ensure that your innovative work is conducted not only effectively but with the highest commitment to safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they represent the final authority on waste management in your facility.
References
-
Safety Data Sheet: Ethyl chloroacetate. Carl ROTH. [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
-
PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. (2022-01-19). [Link]
-
Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518. PubChem, National Institutes of Health. [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. [Link]
-
ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | C17H14ClNO2 | CID 737953. PubChem, National Institutes of Health. [Link]
-
HAZARDOUS WASTE SEGREGATION. Bucknell University. (2016-04-15). [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]
-
Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University, Research Safety. (2023-02-27). [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]
Sources
- 1. Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | C17H14ClNO2 | CID 737953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scienceready.com.au [scienceready.com.au]
- 4. bucknell.edu [bucknell.edu]
- 5. fishersci.com [fishersci.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. fishersci.com [fishersci.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. carlroth.com [carlroth.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
